Empesertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
| Record name | Empesertib [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMPESERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism of Action: Inhibition of MPS1 Kinase and Disruption of the Spindle Assembly Checkpoint
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Empesertib (BAY1161909), a selective inhibitor of monopolar spindle 1 (MPS1) kinase, has emerged as a potential therapeutic agent for this malignancy. This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase MPS1 (also known as TTK)[1][2]. MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[3][4][5]. In many cancer cells, including TNBC, MPS1 is overexpressed[6].
The primary mechanism of action of this compound involves the inhibition of MPS1 kinase activity. This inhibition leads to the inactivation of the SAC, which in turn causes an accelerated progression through mitosis without proper chromosome alignment[2][4]. This premature mitotic entry results in severe chromosomal missegregation, leading to aneuploidy and ultimately mitotic catastrophe and cell death in cancer cells[1][2].
Signaling Pathway of this compound Action in TNBC
The inhibition of MPS1 by this compound disrupts the intricate signaling cascade of the spindle assembly checkpoint. MPS1 is responsible for the phosphorylation and recruitment of several key checkpoint proteins to the kinetochores of unattached chromosomes, including MAD1, MAD2, and BUB1[7][8][9]. These proteins form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the premature separation of sister chromatids[10][11]. By inhibiting MPS1, this compound prevents the formation of the MCC, leading to the untimely activation of the APC/C and catastrophic mitotic errors.
Caption: Signaling pathway of this compound in TNBC.
Potentiation of Radiosensitivity and Immune Signaling
Preclinical studies have revealed that beyond its direct cytotoxic effects, this compound can also sensitize TNBC cells to radiation therapy. This radiosensitization is a critical finding, as radiation is a common treatment modality for breast cancer. Furthermore, the combination of this compound and radiotherapy has been shown to potentiate type I interferon (T1IFN) signaling[1][12][13]. This suggests a potential immunomodulatory role for this compound, where it may enhance the anti-tumor immune response, making it a candidate for combination therapies with immunotherapy[1][12].
Preclinical Efficacy in Triple-Negative Breast Cancer
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a panel of human and murine TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Species | TNBC Subtype | IC50 (nM) | Reference |
| BT-549 | Human | Mesenchymal-like | 3.5 - 186.0 | [12] |
| CAL-51 | Human | Basal-like | 3.5 - 186.0 | [12] |
| EMT6 | Murine | - | 3.5 - 186.0 | [12] |
| 4T1 | Murine | - | 3.5 - 186.0 | [12] |
| Py8119 | Murine | - | 3.5 - 186.0 | [12] |
In Vivo Tumor Growth Inhibition
In a syngeneic murine TNBC model using 4T1 cells, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with radiotherapy. The combination therapy resulted in a more profound reduction in tumor volume compared to either treatment alone[13].
| Treatment Group | Tumor Volume Reduction | Reference |
| This compound (2.5 mg/kg) | Significant reduction vs. vehicle | [13] |
| Radiotherapy (8 fractions of 2.65 Gy) | Significant reduction vs. vehicle | [13] |
| This compound + Radiotherapy | Significantly greater reduction than either monotherapy | [13] |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive death.
-
Cell Seeding: TNBC cells are seeded at a low density (e.g., 250-1000 cells/well) in 6-well plates and allowed to attach overnight[5][14].
-
Treatment: Cells are treated with varying concentrations of this compound, radiation, or a combination of both[12].
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation[5][6].
-
Fixation and Staining: Colonies are fixed with a solution such as 70% ethanol or 6% glutaraldehyde and stained with 0.5-1% crystal violet[6][14][15].
-
Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control[6].
References
- 1. Orthotopic xenograft TNBC models [bio-protocol.org]
- 2. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial: NCT02138812 - My Cancer Genome [mycancergenome.org]
- 4. Phase I Dose Escalation of Oral BAY1161909 in Combination With Intravenous Paclitaxel [clin.larvol.com]
- 5. Co-targeting triple-negative breast cancer cells and endothelial cells by metronomic chemotherapy inhibits cell regrowth and migration via downregulation of the FAK/VEGFR2/VEGF axis and autophagy/apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 8. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spindle checkpoint function requires Mad2-dependent Cdc20 binding to the Mad3 homology domain of BubR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
The Unraveling of Mitotic Control: A Technical Guide to the MPS1 Kinase Inhibitor BAY1161909
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY1161909, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, represents a compelling therapeutic strategy in oncology. By targeting a key regulator of the Spindle Assembly Checkpoint (SAC), BAY1161909 induces a state of "mitotic breakthrough" in cancer cells, leading to catastrophic chromosomal missegregation and subsequent cell death. This technical guide provides an in-depth overview of the BAY1161909 MPS1 kinase inhibition pathway, consolidating available preclinical and clinical data. It details the mechanism of action, presents quantitative data on its potency and efficacy, outlines key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-mitotic cancer therapies.
Introduction: Targeting the Guardian of Mitosis
The fidelity of chromosome segregation during mitosis is paramount for cellular viability and is rigorously monitored by the Spindle Assembly Checkpoint (SAC).[1][2] This intricate signaling network ensures that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase. A central orchestrator of the SAC is the dual-specificity protein kinase, Monopolar Spindle 1 (MPS1).[1][2] In many malignancies, MPS1 is overexpressed, correlating with aneuploidy and poor prognosis, making it an attractive target for therapeutic intervention.
BAY1161909 is an orally bioavailable small molecule inhibitor that demonstrates high affinity and selectivity for MPS1 kinase.[1][3] Its mechanism of action is centered on the abrogation of the SAC, forcing cancer cells to prematurely exit mitosis, a process termed "mitotic breakthrough" or "mitotic slippage." This leads to gross chromosomal abnormalities and ultimately, apoptotic cell death.[1][2] Preclinical studies have highlighted the potential of BAY1161909 both as a monotherapy and in combination with other anti-cancer agents, particularly taxanes like paclitaxel.[1][2]
Mechanism of Action: Forcing the Mitotic Exit
The canonical pathway of SAC activation involves the recruitment of various proteins to unattached kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.
BAY1161909 directly inhibits the kinase activity of MPS1, a critical upstream regulator of this cascade. This inhibition prevents the recruitment and activation of downstream SAC components, effectively silencing the checkpoint. In the presence of spindle-damaging agents like paclitaxel, which would normally trigger a robust mitotic arrest, the addition of BAY1161909 overrides this arrest, leading to a premature and faulty cell division.
Quantitative Data
In Vitro Potency and Efficacy
BAY1161909 demonstrates potent inhibition of MPS1 kinase and robust anti-proliferative activity across various cancer cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MPS1 Kinase Inhibition (IC50) | < 10 nM | Biochemical Assay | [1] |
| Anti-proliferative Activity (IC50) | nmol/L range | Various tumor cell lines | [2] |
Preclinical In Vivo Efficacy
In xenograft models, BAY1161909 has shown moderate single-agent activity but remarkable synergistic effects when combined with paclitaxel, leading to significant tumor growth inhibition and even complete tumor remission in some models.[1]
| Animal Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| TNBC Xenograft | BAY1161909 + Paclitaxel | Not Specified | Full Tumor Remission | [1] |
| NSCLC Xenograft | BAY1161909 + Paclitaxel | Not Specified | Reduced Tumor Growth | [4] |
Clinical Trial Data (Phase I)
A Phase I dose-escalation study (NCT02138812) evaluated BAY1161909 in combination with paclitaxel in patients with advanced solid malignancies.[5]
| Parameter | Details | Reference |
| Dosing Schedule | BAY1161909: 2-days-on/5-days-off; Paclitaxel: Weekly IV | [5] |
| Maximum Tolerated Dose (MTD) | BAY1161909 90 mg b.i.d. + Paclitaxel 90 mg/m2 | [5] |
| Pharmacokinetics | Rapid absorption (Tmax ~1h) | [5] |
| Adverse Events | Most common were Grade 1-3. Grade 4 events included increased ALT and neutropenia. | [5] |
| Efficacy | Partial responses observed in 14.3% of patients in both paclitaxel dose cohorts. No complete responses. | [5] |
Experimental Protocols
MPS1 Kinase Inhibition Assay
This biochemical assay quantifies the ability of BAY1161909 to inhibit the enzymatic activity of MPS1.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a biotinylated peptide substrate by recombinant MPS1 kinase.
-
Reagents:
-
Recombinant human MPS1 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Europium-labeled anti-phospho-serine/threonine antibody (donor)
-
Streptavidin-conjugated fluorophore (acceptor)
-
-
Procedure:
-
Serially dilute BAY1161909 in DMSO.
-
In a microplate, add MPS1 kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-fluorophore).
-
Incubate to allow for antibody-substrate binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression model.
Cell Proliferation Assay
This assay assesses the cytotoxic and cytostatic effects of BAY1161909 on cancer cell lines.
-
Principle: Assays like the MTT or CellTiter-Glo® measure cell viability as a surrogate for proliferation.
-
Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BAY1161909
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of BAY1161909.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value.
Mitotic Breakthrough (Slippage) Assay
This assay specifically measures the ability of BAY1161909 to override a mitotic arrest induced by a spindle poison.
-
Principle: Cells are first arrested in mitosis using an agent like nocodazole. Then, the ability of BAY1161909 to force these cells to exit mitosis is quantified by measuring the decrease in the mitotic marker, phospho-histone H3 (pHH3).
-
Reagents:
-
HeLa or other suitable cancer cell line
-
Nocodazole
-
BAY1161909
-
Fixation and permeabilization buffers
-
Anti-phospho-histone H3 antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
-
Procedure:
-
Culture cells and treat with nocodazole to induce mitotic arrest.
-
Add BAY1161909 to the arrested cells and incubate for a defined period.
-
Fix and permeabilize the cells.
-
Stain with the anti-pHH3 antibody and a fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Analyze the percentage of pHH3-positive cells by flow cytometry or high-content imaging.
-
-
Data Analysis: A decrease in the percentage of pHH3-positive cells in the BAY1161909-treated group compared to the nocodazole-only group indicates mitotic breakthrough.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of BAY1161909 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of BAY1161909, alone or in combination, on tumor growth is monitored.
-
Animals: Immunocompromised mice (e.g., nude, SCID, or NOD-SCID).
-
Procedure:
-
Subcutaneously implant human tumor cells into the flanks of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment groups (vehicle, BAY1161909, paclitaxel, combination).
-
Administer treatments according to the specified dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Conclusion and Future Directions
BAY1161909 is a potent and selective MPS1 kinase inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe in cancer cells. Preclinical data strongly support its synergistic activity with taxanes, a finding that has been translated into early clinical investigation. While the initial Phase I trial demonstrated clinical activity, it also highlighted potential toxicities.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to MPS1 inhibition. Further exploration of combination strategies with other classes of anti-cancer agents is also warranted. The continued investigation of BAY1161909 and other MPS1 inhibitors holds promise for the development of novel and effective cancer therapies that exploit the inherent vulnerabilities of mitotic control in malignant cells.
References
Empesertib Target Validation in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Empesertib (also known as BAY 1161909) is an orally bioavailable, selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] In many solid tumors, Mps1 is overexpressed, making it a compelling therapeutic target.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[2] This technical guide provides an in-depth overview of the target validation for this compound in solid tumors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action and Target Rationale
Mps1, also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a central role in the SAC.[3][4] The SAC monitors the attachment of microtubules to the kinetochores of chromosomes.[3] When kinetochores are not properly attached, the SAC is activated, sending a "wait anaphase" signal that prevents the premature separation of sister chromatids.[5] Mps1 is a key upstream kinase in the SAC signaling cascade, responsible for the recruitment and phosphorylation of several downstream proteins, including Mad1 and Mad2, which are core components of the mitotic checkpoint complex (MCC).[5] The MCC, in turn, inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and halting the cell cycle in metaphase.[5]
In many cancer cells, the SAC is compromised, leading to chromosomal instability (CIN), a hallmark of cancer. However, these cells are often highly dependent on the remaining SAC function for their survival. This compound's mechanism of action exploits this dependency. By potently and selectively inhibiting Mps1, this compound abrogates the SAC, forcing cancer cells to proceed through mitosis with uncorrected chromosome attachment errors.[2] This leads to gross aneuploidy and ultimately cell death.[2] The overexpression of Mps1 in a variety of solid tumors further strengthens the rationale for its therapeutic targeting.[2]
Preclinical Validation
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of Mps1 kinase activity in biochemical assays and antiproliferative effects in various cancer cell lines.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Mps1 Kinase Assay | IC50 | < 1 nM | Cell-free | [6][7] |
| Cell Proliferation Assay | IC50 | < 400 nM | HeLa | [6] |
| Cell Proliferation Assay | IC50 | 53 nM | HeLa | [7] |
In Vivo Efficacy in Xenograft Models
Clinical Validation
This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors, primarily in combination with paclitaxel (NCT02138812).[10]
Phase I Clinical Trial (NCT02138812)
This first-in-human, dose-escalation study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in combination with paclitaxel.[10]
| Parameter | Value | Details | Reference |
| Maximum Tolerated Dose (MTD) | 90 mg this compound BID (2 days on/5 days off) + 90 mg/m² paclitaxel weekly | Determined in the dose-escalation phase. | [10] |
| Partial Response (Paclitaxel 75 mg/m² cohort) | 5/37 patients (13.5%) | Patients with various advanced solid tumors. | [10] |
| Partial Response (Paclitaxel 90 mg/m² cohort) | 4/32 patients (12.5%) | Patients with various advanced solid tumors. | [10] |
The trial was terminated early due to the development of another Mps1 inhibitor by the same sponsor.[10]
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mps1. A common method is a fluorescence-based assay.[11][12]
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the Mps1 kinase. Inhibition of the kinase results in a decreased fluorescent signal.
Materials:
-
Recombinant Mps1 kinase
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1)[11][12]
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compound (this compound)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the assay buffer, recombinant Mps1 kinase, and the fluorescently labeled substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a drug binds to its intended target in a cellular context.[1]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Antibodies against Mps1/TTK and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
PCR machine or heating block for temperature control.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specific duration.
-
Harvest and wash the cells.
-
Resuspend the cell pellets in a small volume of buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR machine.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Mps1/TTK antibody.
-
Quantify the band intensities and plot the fraction of soluble Mps1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Mps1/TTK Signaling in the Spindle Assembly Checkpoint
Caption: Mps1/TTK signaling pathway in the spindle assembly checkpoint.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Experimental workflow for an in vitro Mps1 kinase inhibition assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The available preclinical and clinical data provide strong validation for Mps1 as a therapeutic target in solid tumors. This compound has demonstrated potent and selective inhibition of Mps1, leading to the disruption of the spindle assembly checkpoint and subsequent cancer cell death. The initial clinical findings, although from an early-phase trial, are encouraging and support the continued investigation of Mps1 inhibitors, either as monotherapy or in combination with other anticancer agents, for the treatment of various solid malignancies. Further studies are warranted to identify predictive biomarkers of response to optimize patient selection for this therapeutic strategy.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. | BioWorld [bioworld.com]
- 11. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Unraveling the Preclinical Pharmacodynamics of Empesertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empesertib (BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] By targeting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells. This in-depth technical guide synthesizes the available preclinical data on the pharmacodynamics of this compound, providing a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its preclinical evaluation. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Introduction to this compound and its Target: Mps1 Kinase
Mps1 kinase is a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during cell division.[1] In cancer, Mps1 is frequently overexpressed and its activity is associated with aneuploidy and tumorigenesis. This compound, by selectively inhibiting Mps1, forces cancer cells to exit mitosis prematurely, irrespective of proper chromosome attachment to the mitotic spindle. This abrogation of the SAC leads to severe chromosomal missegregation, mitotic catastrophe, and ultimately, apoptotic cell death.[1]
Mechanism of Action: Disrupting the Spindle Assembly Checkpoint
This compound binds to the ATP-binding pocket of Mps1 kinase, inhibiting its catalytic activity. This inhibition prevents the recruitment and phosphorylation of downstream SAC proteins, effectively silencing the checkpoint. The consequence of an inactive SAC in the presence of mitotic spindle damage (a common feature of cancer cells) is a "mitotic breakthrough," where cells proceed into anaphase with unaligned chromosomes.
Caption: Signaling pathway of this compound's mechanism of action.
In Vitro Pharmacodynamics
The in vitro activity of this compound has been evaluated through kinase assays and cell proliferation assays across a range of cancer cell lines.
Kinase Inhibitory Potency
This compound demonstrates potent and selective inhibition of Mps1 kinase activity.
| Assay Type | Parameter | Value | Reference |
| Cell-free kinase assay | IC50 | < 1 nM | [3] |
| Cell-free kinase assay | IC50 | 0.34 nM | |
| Kinase selectivity profile | - | Excellent | [4] |
Anti-proliferative Activity
This compound exhibits robust anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | IC50 | < 400 nM | [3] |
| HeLa | Cervical Cancer | IC50 | 53 nM | |
| Panel of 86 cancer cell lines | Various | Median IC50 | 6.7 nM |
Experimental Protocols: In Vitro Assays
Caption: Workflow for the in vitro Mps1 kinase assay.
-
Protocol Details:
-
Enzyme: N-terminally GST-tagged human full-length recombinant Mps1 kinase.
-
Substrate: Biotinylated peptide with the amino acid sequence PWDPDDADITEILG.
-
Assay Buffer: 0.1 mM sodium-ortho-vanadate, 10 mM MgCl2, 2 mM DTT, 25 mM Hepes pH 7.7, 0.05% BSA, 0.001% Pluronic F-127.[3]
-
Procedure:
-
50 nL of a 100-fold concentrated solution of this compound in DMSO is pipetted into a black low-volume 384-well microtiter plate.[3]
-
2 µL of a solution of Mps1 in assay buffer is added, and the mixture is incubated for 15 minutes at 22°C to allow for pre-binding.[3]
-
The kinase reaction is initiated by the addition of 3 µL of a solution of adenosine triphosphate (ATP) and the peptide substrate in assay buffer.[3]
-
The resulting mixture is incubated for 60 minutes at 22°C.[3]
-
The reaction is terminated, and kinase activity is measured, typically using a technology like Homogeneous Time-Resolved Fluorescence (HTRF).
-
IC50 values are determined using a 4-parameter fit.[3]
-
-
-
Protocol Details:
-
Cell Lines: Various cancer cell lines (e.g., HeLa).
-
Procedure:
-
Cells are seeded in 96-well plates at a density appropriate for the cell line and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration is typically kept low (e.g., 0.5%).
-
Cells are incubated for a defined period (e.g., 4 days).[3]
-
For determining cell proliferation, cells are fixed with a glutaraldehyde solution (e.g., 11%) for 15 minutes at room temperature.[3]
-
After washing with water and drying, cells are stained with a 0.1% crystal violet solution.[3]
-
Following another wash and drying step, the dye is solubilized with a 10% acetic acid solution.[3]
-
The absorbance is read on a plate reader at a wavelength of 570 nm.
-
IC50 values are calculated using a 4-parameter fit.[3]
-
-
In Vivo Pharmacodynamics
The in vivo anti-tumor efficacy of this compound has been investigated in preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.
Monotherapy Efficacy
In vivo studies have shown that this compound monotherapy leads to a reduction in tumor growth.
| Model | Cancer Type | Dose & Schedule | Efficacy | Reference |
| A2780/CP70 mouse xenograft | Cisplatin-resistant Ovarian Cancer | 2.5 mg/kg | Reduced tumor area |
Combination Therapy
The mechanism of action of this compound makes it a rational candidate for combination with taxanes, which are mitotic inhibitors that activate the SAC. By abrogating the taxane-induced mitotic arrest, this compound can enhance the cytotoxic effect.
| Model | Cancer Type | Combination Agent | Efficacy | Reference |
| Syngeneic murine models | Triple-Negative Breast Cancer (TNBC) | Radiotherapy | Radiosensitizes TNBC models | |
| Broad range of xenograft models | Various | Paclitaxel | Strongly improved efficacy over monotherapy | [4] |
Experimental Protocols: In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
-
Protocol Details (General):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies with human cancer cell lines.
-
Tumor Implantation: Cancer cells are implanted, often subcutaneously, into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound is typically administered orally.
-
Efficacy Endpoints: Tumor volumes are measured regularly using calipers. Body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).
-
Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for biomarkers of target engagement, such as the phosphorylation status of Mps1 substrates or markers of mitotic catastrophe.
-
Pharmacodynamic Biomarkers
To assess the biological activity of this compound in preclinical models and in clinical trials, the identification of robust pharmacodynamic (PD) biomarkers is crucial. These biomarkers can provide evidence of target engagement and downstream pathway modulation. Potential PD biomarkers for this compound include:
-
Phosphorylation of Mps1 substrates: A decrease in the phosphorylation of known Mps1 substrates in tumor tissue or surrogate tissues would indicate target engagement.
-
Markers of mitotic progression: An increase in the percentage of cells in anaphase or a decrease in the mitotic index in the presence of a mitotic inhibitor could serve as a PD marker.
-
Markers of aneuploidy and cell death: Increased levels of micronuclei formation and markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue would demonstrate the downstream consequences of Mps1 inhibition.
Conclusion
The preclinical data for this compound (BAY 1161909) strongly support its mechanism of action as a potent and selective Mps1 kinase inhibitor. It demonstrates significant anti-proliferative activity in vitro across a wide range of cancer cell lines and shows anti-tumor efficacy in vivo, particularly in combination with taxanes. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other Mps1 inhibitors. The identification and validation of robust pharmacodynamic biomarkers will be critical for its successful clinical development. Further investigation into resistance mechanisms and the exploration of novel combination strategies will continue to define the therapeutic potential of this promising agent in the treatment of cancer.
References
Empesertib's Disruption of the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Empesertib (also known as BAY 1161909), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound effectively abrogates the SAC, leading to mitotic errors and subsequent cell death in cancer cells. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers and drug development professionals in oncology.
Introduction: The Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a fundamental surveillance mechanism in eukaryotic cells that monitors the attachment of chromosomes to the mitotic spindle.[1] Its primary function is to delay the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to microtubules. This ensures that each daughter cell receives a complete and accurate complement of chromosomes.
The SAC signaling cascade is initiated at unattached or improperly attached kinetochores, the proteinaceous structures on the centromeres of chromosomes. A key player in this process is the Monopolar Spindle 1 (Mps1) kinase, a dual-specificity protein kinase that is activated in early mitosis.[2] Mps1 phosphorylates multiple substrates at the kinetochore, leading to the recruitment of other SAC proteins and the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B, which is required for the separation of sister chromatids and exit from mitosis.
This compound: A Selective Mps1 Kinase Inhibitor
This compound is an orally bioavailable small molecule that acts as a highly selective and potent inhibitor of Mps1 kinase.[2][3] By binding to the ATP-binding pocket of Mps1, this compound prevents the phosphorylation of its downstream targets, effectively short-circuiting the SAC signaling cascade.
Mechanism of Action
The inhibition of Mps1 by this compound leads to a cascade of events that ultimately result in mitotic catastrophe and apoptosis in cancer cells:
-
SAC Inactivation: this compound's primary action is the inactivation of the SAC, even in the presence of spindle poisons like taxanes that would normally trigger a robust mitotic arrest.[4][5]
-
Premature Anaphase Entry: With the SAC abrogated, cells prematurely enter anaphase without ensuring proper chromosome alignment.
-
Chromosomal Missegregation: This premature progression leads to widespread chromosomal missegregation and the formation of aneuploid daughter cells.
-
Cell Death: The resulting genomic instability and mitotic errors trigger apoptotic cell death.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Substrate | ATP Concentration | IC50 | Reference |
| HTRF-based Kinase Assay | Mps1 (TTK) | PWDPDDADITEILG peptide | 2 mM | 1.7 nM | [1] |
| Cell-free Kinase Assay | Mps1 (TTK) | Not specified | Not specified | < 1 nM | [6] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Endpoint | IC50 | Reference |
| Cell Proliferation | HeLa | Cell Viability | < 400 nM | [6] |
Table 3: Kinase Selectivity of this compound
| Kinase | % Inhibition @ 1 µM | Reference |
| JNK2 | 54% | [1] |
| JNK3 | 84% | [1] |
| This compound showed no significant inhibition of other kinases at 100 nM in a Millipore kinase panel.[1] |
Experimental Protocols
Mps1 Kinase Inhibition Assay (HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against Mps1 kinase.
Materials:
-
Recombinant N-terminally GST-tagged human full-length Mps-1 kinase
-
Biotinylated peptide substrate (e.g., PWDPDDADITEILG)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 25 mM Hepes pH 7.7, 10 mM MgCl₂, 2 mM DTT, 0.1 mM sodium-ortho-vanadate, 0.05% BSA, 0.001% Pluronic F-127
-
ATP solution
-
HTRF Detection Reagents (e.g., Streptavidin-XL665 and anti-phospho-serine/threonine antibody labeled with Europium cryptate)
-
384-well low-volume black microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the diluted this compound solutions to the wells of a 384-well plate.
-
Add 2 µL of Mps-1 kinase solution in assay buffer to each well.
-
Incubate for 15 minutes at 22°C to allow for pre-binding of the inhibitor to the kinase.
-
Initiate the kinase reaction by adding 3 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. The final ATP concentration should be at or near the Km for Mps1.
-
Incubate for 60 minutes at 22°C.
-
Stop the reaction by adding HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection signal to develop.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values using a suitable data analysis software.[6]
Cell Proliferation Assay (Crystal Violet)
This protocol details a crystal violet-based assay to assess the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 11% glutaraldehyde solution
-
Staining Solution: 0.1% (w/v) crystal violet in water
-
Solubilization Solution: 10% acetic acid
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 4 days under standard cell culture conditions (37°C, 5% CO₂).
-
After the incubation period, carefully remove the medium.
-
Fix the cells by adding 20 µL of 11% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Gently wash the plates three times with water to remove the fixative.
-
Stain the cells by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the plates three times with water to remove excess stain.
-
Air dry the plates completely.
-
Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[6]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway at an unattached kinetochore.
Caption: Mechanism of action of this compound leading to SAC abrogation and cell death.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Cellular Consequences of MPS1 Inhibition by Empesertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular consequences of inhibiting Monopolar Spindle 1 (MPS1) kinase with the selective inhibitor, Empesertib (BAY 1161909). MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1][2] this compound's potent and selective inhibition of MPS1 disrupts this checkpoint, leading to a cascade of cellular events that culminate in cancer cell death.[3][4][5][6] This document details the mechanism of action of this compound, its effects on cell cycle progression and apoptosis, and provides relevant experimental protocols and quantitative data for researchers in oncology and drug development.
Introduction to MPS1 Kinase and the Spindle Assembly Checkpoint
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is an intricate signaling pathway that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[7][8] A key upstream regulator of the SAC is the dual-specificity serine/threonine kinase, MPS1 (also known as TTK).[1][2] MPS1 is recruited to unattached kinetochores during mitosis, where it initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][8] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic proteins like Cyclin B1 and Securin, and delaying anaphase onset.[9][10] Dysregulation of the SAC is a hallmark of many cancers, making its components attractive therapeutic targets.
This compound: A Selective MPS1 Inhibitor
This compound (BAY 1161909) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of MPS1 kinase.[3][5] By binding to the ATP-binding pocket of MPS1, this compound effectively abrogates its kinase activity. This inhibition prevents the phosphorylation of downstream SAC components, leading to a failure to establish a functional spindle checkpoint.[3][6]
Cellular Consequences of this compound-mediated MPS1 Inhibition
Inhibition of MPS1 by this compound triggers a series of predictable and detrimental cellular events in proliferating cancer cells.
Spindle Assembly Checkpoint Override and Mitotic Catastrophe
By inhibiting MPS1, this compound prevents the recruitment and activation of downstream SAC proteins such as Mad1 and Mad2 to unattached kinetochores.[11][12] This leads to a failure to assemble the MCC and inhibit the APC/C. Consequently, cells treated with this compound bypass the spindle assembly checkpoint, even in the presence of misaligned chromosomes.[3][6] This premature entry into anaphase, termed "mitotic slippage," results in severe chromosome missegregation, leading to aneuploidy and the formation of micronuclei.[13] This aberrant mitosis ultimately culminates in a form of cell death known as mitotic catastrophe.[13][14]
Induction of Apoptosis
Following mitotic catastrophe, cancer cells treated with this compound undergo programmed cell death, primarily through the intrinsic apoptotic pathway.[15][16] The genomic instability and cellular stress induced by aberrant mitosis trigger the activation of pro-apoptotic signals. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15][17] Released cytochrome c activates the caspase cascade, with key executioner caspases like caspase-3 and caspase-7 cleaving essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[15][18]
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | < 400 | [19] |
| Cell-free assay | N/A | < 1 | [19] |
| Triple-Negative Breast Cancer (TNBC) cell lines | Breast Cancer | Varies by cell line | [4] |
| HCT116 | Colon Cancer | Varies by study | [20] |
| Various Lung Cancer Cell Lines | Lung Cancer | Varies by cell line | [21] |
Note: Specific IC50 values for this compound in a wide range of cell lines are not consistently reported in the public domain. The table reflects the available information and indicates that sensitivity varies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular consequences of MPS1 inhibition by this compound.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 30 µM) for a specified duration (e.g., 72-96 hours).
-
Cell Fixation: Remove the medium and fix the cells with 11% glutaraldehyde solution for 15 minutes at room temperature.
-
Staining: Wash the plates with water and stain the cells with 0.1% crystal violet solution for 20-30 minutes.
-
Solubilization: Wash the plates with water, air dry, and solubilize the stain with 10% acetic acid.
-
Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[19]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the discrimination of cells in G1, S, and G2/M phases.[12][13][22]
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[23][24]
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of key executioner caspases.
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11][25][26]
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, cleaved PARP, Bcl-2 family members), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound's targeted inhibition of MPS1 kinase represents a promising therapeutic strategy for cancers that are highly proliferative and dependent on a functional spindle assembly checkpoint. By inducing mitotic catastrophe and subsequent apoptosis, this compound effectively eliminates cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular consequences of MPS1 inhibition and to explore the potential of this compound in various cancer models. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance the therapeutic efficacy of MPS1 inhibitors in the clinic.
References
- 1. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. rupress.org [rupress.org]
- 7. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.tecan.com [lifesciences.tecan.com]
- 9. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]
- 10. Inhibition of cyclinB1 Suppressed the Proliferation, Invasion, and Epithelial Mesenchymal Transition of Hepatocellular Carcinoma Cells and Enhanced the Sensitivity to TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitivity to splicing modulation of BCL2 family genes defines cancer therapeutic strategies for splicing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pure.eur.nl [pure.eur.nl]
- 23. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting Mcl-1 and other Bcl-2 family member proteins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
Empesertib's Role in Aneuploidy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Empesertib (also known as BAY 1161909) is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Inhibition of Mps1 by this compound leads to a premature exit from mitosis, causing chromosomal misalignment, missegregation, and ultimately, the induction of aneuploidy, which can trigger cell death in cancer cells.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in aneuploidy induction, and detailed experimental protocols for its investigation.
Introduction to this compound and Mps1 Kinase
This compound is an orally bioavailable serine/threonine kinase inhibitor with high selectivity for Mps1.[1][2][3] Mps1 is a dual-specificity kinase that plays a central role in the SAC, a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] In many cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[1] By inhibiting Mps1, this compound disrupts the SAC, forcing cells with unattached chromosomes to prematurely enter anaphase. This leads to severe chromosome missegregation and the formation of aneuploid daughter cells.[1][3] The resulting genomic instability can lead to mitotic catastrophe and apoptotic cell death, particularly in rapidly dividing cancer cells that are highly dependent on a functional SAC.[3]
Mechanism of Action: Induction of Aneuploidy
The primary mechanism by which this compound induces aneuploidy is through the abrogation of the Spindle Assembly Checkpoint. The SAC ensures that sister chromatids are not separated until each kinetochore is properly attached to spindle microtubules. Mps1 is a critical upstream kinase in the SAC signaling cascade.
Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint and its Inhibition by this compound:
Caption: Mps1 signaling pathway and this compound's point of intervention.
Quantitative Data on this compound's Activity
| Parameter | Cell Line | IC50 (nM) | Description |
| Mps1 Kinase Inhibition | - | <10 | In vitro biochemical assay measuring direct inhibition of Mps1 kinase activity. |
| SAC Abrogation | HeLa | 56 ± 21 | Cellular assay measuring the concentration required to override a nocodazole-induced mitotic arrest. |
| Cell Proliferation | HeLa | 29 | Cellular assay measuring the inhibition of cell growth over a 72-hour period. |
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
This protocol is adapted from a general kinase assay methodology and is applicable for assessing the direct inhibitory effect of this compound on Mps1 kinase activity.
Materials:
-
Recombinant human Mps1 kinase
-
Myelin basic protein (MBP) or a synthetic peptide substrate
-
32P-ATP or a fluorescence-based ATP analog
-
This compound (BAY 1161909)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add Mps1 kinase to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP or peptide) and ATP (spiked with 32P-ATP or fluorescent analog).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Spindle Assembly Checkpoint (SAC) Abrogation Assay
This protocol is designed to measure the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent like nocodazole.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Nocodazole
-
This compound (BAY 1161909)
-
Propidium iodide (PI) or a DNA dye (e.g., Hoechst 33342)
-
Flow cytometer
-
96-well plates for cell culture
Procedure:
-
Seed HeLa cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce a mitotic arrest.
-
Add a serial dilution of this compound to the nocodazole-arrested cells.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells, fix them in 70% ethanol, and store them at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., PI with RNase A).
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells that have exited mitosis (i.e., have a 2n or >4n DNA content) in the presence of this compound compared to the nocodazole-only control (which should be predominantly arrested in the 4n G2/M phase).
-
Calculate the IC50 for SAC abrogation.
Aneuploidy Quantification by Metaphase Spread Analysis
This protocol provides a detailed method for visualizing and counting chromosomes to quantify the extent of aneuploidy induced by this compound.
Workflow for Metaphase Spread Analysis:
Caption: Experimental workflow for aneuploidy quantification.
Materials:
-
Cancer cell line of interest
-
This compound (BAY 1161909)
-
Colcemid or another mitotic arresting agent
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid, freshly prepared)
-
Microscope slides
-
DAPI or Giemsa stain
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 60-70% confluency. Treat the cells with various concentrations of this compound for a duration equivalent to at least one cell cycle (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Mitotic Arrest: Add a mitotic arresting agent such as Colcemid (e.g., 0.1 µg/mL) to the culture medium and incubate for 2-4 hours. This will enrich the population of cells in metaphase.
-
Cell Harvest: Gently detach the mitotic cells by pipetting or brief trypsinization. Collect the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate at 37°C for 10-20 minutes. This causes the cells to swell and facilitates chromosome spreading.
-
Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold fixative. Repeat the fixation step 2-3 times to ensure the cells are well-preserved.
-
Dropping and Spreading: Drop the fixed cell suspension from a height onto clean, humidified microscope slides. The evaporation of the fixative will spread the chromosomes.
-
Staining: Once the slides are dry, stain the chromosomes with DAPI or Giemsa stain.
-
Microscopy and Analysis: Visualize the metaphase spreads under a high-power microscope. Count the number of chromosomes in at least 50 well-spread metaphases for each treatment condition. Aneuploidy is determined by the deviation from the modal chromosome number of the control cells.
Conclusion
This compound is a potent Mps1 inhibitor that effectively induces aneuploidy in cancer cells by overriding the Spindle Assembly Checkpoint. This mechanism of action provides a strong rationale for its investigation as an anticancer agent, particularly in combination with other therapies. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the role of this compound in aneuploidy induction and to explore its therapeutic potential. The provided data and visualizations serve as a foundational resource for professionals in the field of drug development and cancer research.
References
The Discovery and Development of BAY1161909: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] In many cancer cells, Mps1 is overexpressed, leading to aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the discovery, preclinical development, and early clinical evaluation of BAY1161909.
Discovery and Lead Optimization
The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two distinct chemical series: "triazolopyridines" and "imidazopyrazines". While the initial triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than 10-fold higher potency but suffered from poor metabolic stability.
Extensive structure-activity relationship (SAR) studies were conducted to optimize the triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve pharmacokinetic properties, and increase selectivity. These efforts culminated in the identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and selective profile.
Mechanism of Action
BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.
The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.
Preclinical Pharmacology
In Vitro Potency and Selectivity
BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity against a broad panel of other kinases.
| Kinase | IC50 (nM) |
| Mps1 | < 1 [2] |
| JNK2 | > 50% inhibition at 1 µM |
| JNK3 | > 50% inhibition at 1 µM |
| Other kinases in a panel of 230 | No significant inhibition at 100 nM |
Cellular Activity
In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. It has been shown to induce mitotic arrest followed by cell death.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | < 400[2] |
| Various other tumor cell lines | Multiple | nmol/L range |
In Vivo Efficacy
In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong synergistic anti-tumor effect was observed. This combination therapy was effective in a broad range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| Various | BAY1161909 monotherapy | Moderate |
| Various | BAY1161909 + Paclitaxel | Strong synergistic effect |
Pharmacokinetics
Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties suitable for oral administration.
| Species | Administration | Key Pharmacokinetic Parameters |
| Mouse (Female) | Intravenous (1.0 mg/kg) | CL: 4.1 L/h/kg, Vss: 2.7 L/kg, t1/2: 0.82 h |
| Rat (Male) | Intravenous (0.5 mg/kg) | CL: 7.8 L/h/kg, Vss: 2.2 L/kg, t1/2: 0.54 h |
Clinical Development
BAY1161909 entered a Phase I clinical trial (NCT02138812) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in patients with advanced solid tumors. The study was an open-label, dose-escalation trial.
Clinical Trial Workflow
Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.
Experimental Protocols
Mps1 Kinase Inhibition Assay (In Vitro)
This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.
-
Reagents and Materials:
-
N-terminally GST-tagged human full-length recombinant Mps1 kinase.
-
Biotinylated peptide substrate (e.g., PWDPDDADITEILG).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP.
-
BAY1161909 dissolved in DMSO.
-
384-well microtiter plates.
-
Detection reagents (e.g., HTRF-based).
-
-
Procedure:
-
Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a 384-well plate.
-
Add 2 µL of Mps1 kinase solution in assay buffer to each well.
-
Initiate the kinase reaction by adding 3 µL of a solution of ATP and peptide substrate in assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of HTRF detection reagents.
-
Read the plate on a suitable plate reader to determine the level of substrate phosphorylation.
-
Calculate IC50 values using a 4-parameter fit.
-
Cell Proliferation Assay (In Vitro)
This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
BAY1161909 dissolved in DMSO.
-
Crystal violet staining solution.
-
Glutaraldehyde solution.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BAY1161909.
-
Incubate the plates for a specified period (e.g., 4 days).
-
Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.
-
Wash the plates with water.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain and measure the absorbance on a plate reader.
-
Calculate IC50 values based on the inhibition of cell growth.[2]
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY1161909 in combination with paclitaxel in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft efficacy study.
-
Animals and Tumor Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).
-
-
Treatment Groups:
-
Procedure:
-
Once tumors reach a palpable size, randomize mice into treatment groups.
-
Administer treatments according to the specified doses and schedules.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a predefined period or until tumors reach a specified endpoint.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
BAY1161909 is a novel, potent, and selective Mps1 kinase inhibitor that has demonstrated significant preclinical anti-tumor activity, particularly in combination with paclitaxel. Its mechanism of action, which involves the abrogation of the spindle assembly checkpoint, represents a promising therapeutic strategy for cancers that are dependent on a functional SAC for their survival. The early clinical data from the Phase I trial will be crucial in determining the future developmental path for BAY1161909. This technical guide provides a comprehensive overview of the discovery and development of this promising anti-cancer agent for the scientific and drug development community.
References
Empesertib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
Introduction
Empesertib, also known as BAY 1161909, is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1 or TTK).[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] Due to the frequent overexpression of Mps1 in various human tumors, it has emerged as an attractive target for anticancer therapies.[2][6] this compound has been investigated in clinical trials for the treatment of various cancers, including breast cancer and advanced solid tumors.[7][8] This document provides a detailed technical overview of this compound's chemical structure, its physicochemical and pharmacological properties, relevant experimental protocols, and its mechanism of action.
Chemical Identity and Structure
This compound is a derivative of triazolopyridine.[1] Its chemical identity is well-defined by several standard nomenclature systems.
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1][4][9]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide[2][7] |
| SMILES String | C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3[2][7][9] |
| CAS Number | 1443763-60-7[1][2][9] |
| Synonyms | BAY 1161909, Mps1-IN-5[1][4][10] |
Physicochemical Properties
The physicochemical properties of this compound contribute to its pharmacological profile, including its oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C29H26FN5O4S | [2][3][9] |
| Molecular Weight | 559.61 g/mol | [1][2][9] |
| Appearance | White to pink solid | [9] |
| XLogP | 4.45 - 4.9 | [2][10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 7 | [10] |
| Rotatable Bonds | 9 | [10] |
| Topological Polar Surface Area | 123 Ų | [2][10] |
| Solubility | Soluble in DMSO (≥ 35 mg/mL) | [9][11] |
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is the potent inhibition of Mps1 kinase, which disrupts the Spindle Assembly Checkpoint.
Mechanism of Action
Mps1 kinase is a key regulator of the SAC, which prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5] In many cancer cells, Mps1 is overexpressed.[6] this compound binds to and inhibits the kinase activity of Mps1.[2][3] This inhibition leads to the inactivation of the SAC, causing an accelerated and premature entry into anaphase.[2][4] The result is severe chromosomal misalignment and missegregation, leading to aneuploidy and ultimately inducing mitotic catastrophe and cell death in the cancer cells.[2][3][12]
Caption: this compound inhibits Mps1, abrogating the SAC and causing cell death.
Potency and Efficacy
This compound demonstrates high potency against its target and significant anti-proliferative effects in cancer cell lines.
| Parameter | Value | Cell Line/Assay |
| Mps1 Kinase IC50 | < 1 nM | Cell-free kinase assay[1][9] |
| Mps1 Kinase IC50 | 0.34 nM | Cell-free kinase assay[11] |
| Mps1 Kinase IC50 | 1.7 nM | HTRF-based assay (2 mM ATP)[13] |
| Cell Proliferation IC50 | < 400 nM | HeLa cells[1] |
| Metaphase Arrest IC50 | 56 nM | Nocodazole-treated HeLa cells[11] |
| Median Proliferation IC50 | 6.7 nM | Panel of 86 cancer cell lines[11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Mps1 Kinase Inhibition Assay (HTRF-based)
This protocol describes a common method to determine the direct inhibitory activity of this compound on the Mps1 enzyme.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of Mps1 kinase activity (IC50).
-
Methodology:
-
Enzyme Preparation: Recombinant Mps1 kinase is diluted in an appropriate kinase buffer. The final enzyme concentration is optimized to ensure the reaction proceeds within the linear range, typically around 1 nM.[9]
-
Substrate and ATP: A biotinylated peptide substrate and ATP are prepared in the kinase buffer. The ATP concentration is often set near its physiological level (e.g., 2 mM) to reflect cellular conditions.[13]
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Incubation: The Mps1 enzyme, peptide substrate, ATP, and varying concentrations of this compound are combined in a microplate and incubated at room temperature to allow the phosphorylation reaction to occur.
-
Reaction Termination and Detection: The reaction is stopped by adding a solution containing EDTA. Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents, including a Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XLent, are added.[9]
-
Data Analysis: The plate is incubated to allow for binding of the detection reagents, and the HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cancer Cell Proliferation Assay (Crystal Violet Staining)
This protocol outlines a method to assess the effect of this compound on the growth of cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC50) in a given cancer cell line.
-
Methodology:
-
Cell Plating: Cultured tumor cells (e.g., HeLa, MCF7, NCI-H460) are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in their respective growth media supplemented with 10% fetal calf serum.[1][9] The cells are allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01-30 µM). A DMSO vehicle control (0.5% final concentration) is also included.[1][9]
-
Incubation: The cells are incubated in the presence of the compound for a period of 4 days.[1][9]
-
Cell Fixation: After incubation, the cells are fixed by adding a solution of 11% glutaraldehyde for 15 minutes at room temperature.[1][9]
-
Staining: The fixed cells are washed three times with water and then stained with a 0.1% crystal violet solution for an appropriate time.[1][9]
-
Dye Solubilization: After washing away the excess stain, the plates are dried, and the incorporated dye is dissolved by adding a 10% acetic acid solution.[1]
-
Data Analysis: The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
-
Caption: Workflow for a crystal violet-based cell proliferation assay.
Logical Framework for Drug Action
The development and application of this compound follow a clear logical progression from biological observation to therapeutic intervention.
Caption: Logical progression from Mps1's role in cancer to this compound's effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C29H26FN5O4S | CID 71599640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. caymanchem.com [caymanchem.com]
- 12. ChemGood [chemgood.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
Application Notes: Determination of Empesertib IC50 in the MCF7 Human Breast Cancer Cell Line
Introduction
Empesertib (also known as BAY1161909) is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3] In many cancer cells, Mps1 is overexpressed, making it an attractive therapeutic target.[1] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, mitotic catastrophe, and ultimately, cancer cell death.[1][3]
The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound in the MCF7 human breast cancer cell line is essential for understanding its anti-proliferative activity and for further preclinical and clinical development.
Principle of the Assay
The IC50 value of this compound in MCF7 cells can be determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. In the presence of viable cells, the yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases. The concentration of the dissolved formazan is then measured spectrophotometrically, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated control cells.
Quantitative Data Summary
While a specific IC50 value for this compound in the MCF7 cell line is not explicitly available in the provided literature, proliferation assays have been conducted.[6][7] The IC50 value can be experimentally determined using the protocol outlined below. For reference, the IC50 of this compound in other cell lines is provided.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | MCF7 | Cell Proliferation | To be determined | |
| This compound | HeLa | Cell Proliferation | < 400 nM | [6][7] |
| This compound | HeLa | Cell Proliferation | 260 nM | [7] |
Experimental Protocols
Materials and Reagents
-
MCF7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (BAY1161909)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol for IC50 Determination using MTT Assay
-
Cell Culture and Seeding:
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is above 90%.[9]
-
Seed the MCF7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[6][7]
-
Incubate the plates overnight to allow the cells to attach.[9]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 30 µM).[6] A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) should also be prepared.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plates for 10 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of this compound that results in 50% cell viability.[10]
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound in MCF7 cells.
Caption: this compound signaling pathway and mechanism of action.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. youtube.com [youtube.com]
Empesertib: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed information on the solubility and stock solution preparation of Empesertib (BAY 1161909), a potent and selective inhibitor of the serine/threonine kinase Mps1.
Physicochemical and Solubility Data
This compound is an orally bioavailable small molecule with potential antineoplastic activity.[1] Its chemical formula is C29H26FN5O4S, with a molar mass of 559.62 g/mol .[2] Understanding its solubility is critical for the design and execution of both in vitro and in vivo studies.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3] | 178.69 mM[3] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| Water | Insoluble[4] | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] | ≥ 4.47 mM[5] | Results in a clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[5] | 4.47 mM[5] | Forms a suspended solution; sonication may be required.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[5] | ≥ 4.47 mM[5] | Results in a clear solution.[5] |
Mechanism of Action: Mps1 Kinase Inhibition
This compound functions as a selective inhibitor of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, aneuploidy, and ultimately, cell death in cancer cells that overexpress Mps1.[1]
Caption: this compound inhibits Mps1 kinase, leading to SAC inactivation and subsequent cell death.
Experimental Protocols: Stock Solution Preparation
High-Concentration DMSO Stock Solution (for in vitro use)
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in culture media for cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 100 mM stock solution from 5.6 mg of this compound (MW: 559.62 g/mol ), you would add 100 µL of DMSO.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Working Solution for in vivo Administration
This protocol provides a method for preparing a formulation of this compound suitable for oral or intraperitoneal injection in animal models.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Preparation of Vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the specified order. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the volumes will be adjusted accordingly.
-
Addition of this compound: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix until clear.[5]
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[5]
-
Final Dilution: Add 450 µL of Saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[5] This working solution should be prepared fresh before each use.
Caption: Workflow for preparing a high-concentration this compound DMSO stock solution.
References
Application Notes and Protocols: In Vivo Dosing and Administration of Empesertib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Empesertib, also known as BAY 1161909, is a potent and selective experimental drug that inhibits the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2][3] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In numerous cancer types, Mps1 is overexpressed, making it a promising target for antineoplastic therapies.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[2]
These application notes provide detailed protocols and guidance for the preparation, administration, and in vivo evaluation of this compound in mouse models, particularly in the context of preclinical efficacy and pharmacokinetic studies.
Mechanism of Action: Mps1 Inhibition
This compound exerts its anti-tumor effect by abrogating the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of microtubules to kinetochores on the chromosomes. When a kinetochore is unattached, Mps1 kinase is activated, initiating a signaling cascade that prevents the cell from entering anaphase. This compound's inhibition of Mps1 allows the cell to bypass this checkpoint, even with improper chromosome alignment, leading to catastrophic mitotic errors and apoptosis.[2]
Caption: this compound inhibits Mps1 kinase, disrupting the Spindle Assembly Checkpoint and causing cell death.
Quantitative Data & Formulation
Precise and consistent formulation is critical for reliable experimental outcomes. The following tables outline a suggested formulation for creating a dosing solution of this compound suitable for in vivo studies and provide a template for recording administration parameters.
Table 1: this compound Formulation for In Vivo Administration
This protocol yields a 2.5 mg/mL suspended solution appropriate for oral (PO) and intraperitoneal (IP) administration.[1] It is highly recommended to prepare the working solution fresh on the day of use.[1]
| Component | Example Volume (for 1 mL) | Percentage | Purpose |
| This compound Stock (e.g., 25 mg/mL in DMSO) | 100 µL | 10% | Active Pharmaceutical Ingredient |
| PEG300 | 400 µL | 40% | Co-solvent |
| Tween-80 | 50 µL | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 450 µL | 45% | Vehicle |
Table 2: Template for In Vivo Dosing Parameters
Researchers should empirically determine the optimal parameters for their specific mouse model and experimental goals, often starting with a Maximum Tolerated Dose (MTD) study.
| Parameter | Value | Notes |
| Mouse Strain | e.g., BALB/c, SCID, NSG | |
| Body Weight (g) | Used for mg/kg dose calculation | |
| Dose (mg/kg) | To be determined by MTD/efficacy studies | |
| Concentration (mg/mL) | 2.5 mg/mL | Based on formulation in Table 1 |
| Dosing Volume (µL/animal) | Typically ≤ 200 µL for mice[4] | |
| Administration Route | e.g., PO, IP, IV[5] | |
| Dosing Schedule | e.g., QD (daily), BID (twice daily), Q3D (every 3 days) | |
| Treatment Duration (days) |
Experimental Protocols
Protocol for Preparation of this compound Dosing Solution (2.5 mg/mL)
This protocol details the steps to prepare a 1 mL working solution based on the formulation in Table 1.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: First, prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL). Ensure complete dissolution.
-
Add Co-solvents: In a sterile tube, add 400 µL of PEG300.
-
Add Stock Solution: Add 100 µL of the this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure even mixing.
-
Add Vehicle: Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension.
-
Final Check: The final concentration will be 2.5 mg/mL. Before administration, visually inspect the solution for any precipitation and vortex again if necessary.
Caption: Workflow for the preparation of a 2.5 mg/mL this compound dosing solution.
Protocols for In Vivo Administration
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the formulation's properties.[6] All procedures should be performed following IACUC-approved guidelines.
4.2.1 Oral Gavage (PO) This method delivers an exact dose to the gastrointestinal tract.[6][7]
-
Materials: Gavage needle (flexible or rigid with a ball tip), appropriate size syringe.
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the needle into the mouth, passing it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly deliver the drug solution.
-
Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
4.2.2 Intraperitoneal Injection (IP) IP injection allows for rapid absorption of the compound.[6][8]
-
Materials: Sterile syringe with a fine needle (e.g., 25-27 gauge).[8]
-
Procedure:
-
Position the animal on its back with its head tilted down.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Insert the needle at a 30-40° angle, ensuring the bevel is facing up.
-
Slightly pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Inject the substance smoothly and withdraw the needle. Return the mouse to its cage and monitor.
-
4.2.3 Intravenous Injection (IV) IV injection provides immediate systemic circulation and 100% bioavailability.[6] The lateral tail vein is the most common site in mice.[4]
-
Materials: Sterile syringe with a fine needle (e.g., 27-30 gauge), mouse restrainer, heat lamp (optional, for vasodilation).
-
Procedure:
-
Place the mouse in a restrainer, exposing the tail. A heat lamp may be used briefly to dilate the tail veins.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often confirmed by a small flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance or a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
General Workflow for In Vivo Efficacy Studies
Preclinical evaluation of this compound typically involves using tumor models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice.[9][10] The following workflow outlines the key steps in such a study.
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in mouse models.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
While detailed PK/PD data for this compound is not widely published, such studies are essential for optimizing dosing schedules.[5]
-
Pharmacokinetics (PK): PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of this compound over time.[11] This typically involves dosing mice and collecting blood samples at multiple time points to measure plasma drug concentration via methods like LC-MS/MS.[12][13][14] These studies are crucial for determining key parameters like bioavailability, half-life (T½), and maximum plasma concentration (Cmax).[11]
-
Pharmacodynamics (PD): PD studies link drug exposure to a biological response. For this compound, this could involve collecting tumor tissue at various time points after dosing to measure the inhibition of Mps1 or downstream markers of mitotic catastrophe using techniques like immunohistochemistry or western blotting.[15]
By correlating PK and PD data, researchers can establish a therapeutic window and design dosing regimens that maintain an effective drug concentration at the tumor site while minimizing toxicity.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. blog.addgene.org [blog.addgene.org]
- 5. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the xenograft and mouse models suitable for investigating new therapeutic compounds for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening with Empesertib for Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality, a concept where the co-occurrence of two genetic events is lethal to a cell while a single event is not, presents a promising avenue for cancer therapy. This approach allows for the selective targeting of cancer cells with specific genetic alterations, while sparing normal, healthy cells. Empesertib, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1), is an ideal candidate for synthetic lethality screening.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular process that ensures the fidelity of chromosome segregation during mitosis.[4][5] In many cancer cells, particularly those with existing genomic instability or aneuploidy, the SAC is often under stress, making them exquisitely sensitive to further perturbation.[6][7] Inhibition of Mps1 by this compound disrupts the SAC, leading to catastrophic mitotic errors and subsequent cell death in susceptible cancer cells.[2][3][4]
These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify synthetic lethal partners with this compound. The protocols outlined below detail the experimental workflow, from initial screen design to hit validation and downstream data analysis.
Signaling Pathway: The Role of Mps1 in the Spindle Assembly Checkpoint
The Mps1 kinase is a master regulator of the spindle assembly checkpoint. During mitosis, Mps1 localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. This inhibition of the APC/C prevents the premature separation of sister chromatids and ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. This compound, by inhibiting Mps1, prevents the formation of the MCC, leading to a premature exit from mitosis and chromosomal missegregation.
Caption: Mps1 signaling at the kinetochore to regulate the spindle assembly checkpoint.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for a high-throughput screen to identify synthetic lethal interactions with this compound using a genetic library (e.g., siRNA, shRNA, or CRISPR).
Caption: Experimental workflow for identifying synthetic lethal partners of this compound.
Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Line: SW480 (colon cancer) is a suitable cell line as it has been reported to have high levels of Mps1 expression.[7][8] Other aneuploid cancer cell lines are also good candidates.[6][7]
-
Culture Conditions: Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format using an siRNA library. It can be adapted for other genetic libraries and plate formats.
Materials:
-
SW480 cells
-
Leibovitz's L-15 Medium with 10% FBS
-
siRNA library (pooled or individual siRNAs)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well white, clear-bottom tissue culture plates
-
Liquid handling robotics for dispensing cells, reagents, and compounds
Procedure:
-
siRNA Plating: Using an automated liquid handler, dispense the siRNA library into the 384-well plates to a final concentration of 20 nM per well. Include non-targeting siRNA as a negative control and a validated lethal siRNA as a positive control.
-
Transfection Complex Formation: In a separate plate, prepare the transfection complexes by mixing the siRNA with diluted transfection reagent in Opti-MEM. Incubate for 20 minutes at room temperature.
-
Cell Seeding: Trypsinize and resuspend SW480 cells to a concentration of 1 x 10^5 cells/mL. Dispense 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plates containing the siRNA.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2 to allow for gene knockdown.
-
This compound Treatment: Prepare a working solution of this compound in culture medium at a final concentration of 100 nM (or a predetermined IC20 concentration). Add 10 µL of the this compound solution to the appropriate wells. Add vehicle (DMSO) to the control wells.
-
Final Incubation: Incubate the plates for an additional 72 hours.
-
Cell Viability Assay: Equilibrate the plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Selection
-
Data Normalization: Normalize the raw luminescence data. A common method is to set the median of the non-targeting control wells to 100% viability and the median of the lethal control wells to 0% viability.
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[9]
-
Hit Identification: Identify hits based on a statistical cutoff. A common approach is to select siRNAs that result in a cell viability that is 3 standard deviations below the mean of the non-targeting controls (Z-score < -3).[5]
Data Presentation
Table 1: High-Throughput Screening Parameters and Quality Control
| Parameter | Representative Value | Description |
| Cell Line | SW480 | Colon cancer cell line with high Mps1 expression.[7][8] |
| Genetic Library | siRNA (pooled) | A library targeting the human kinome is a good starting point. |
| This compound Concentration | 100 nM (IC20) | A sub-lethal concentration to identify synergistic effects. |
| Primary Readout | CellTiter-Glo® | Luminescent assay measuring intracellular ATP as an indicator of cell viability.[2][9] |
| Z'-Factor | 0.75 | A measure of assay quality, with >0.5 being acceptable.[9] |
| Hit Cutoff | Z-score < -3 | Statistical threshold for identifying significant decreases in cell viability.[5] |
Table 2: Representative Hit Validation Data
| Gene Target | siRNA Sequence ID | Primary Screen Z-score | Validated % Viability (vs. NT) |
| Gene X | 12345 | -3.2 | 35% |
| Gene Y | 67890 | -4.1 | 28% |
| Gene Z | 13579 | -3.5 | 42% |
| Non-Targeting | N/A | 0.1 | 100% |
NT: Non-Targeting control
Hit Validation and Secondary Assays
-
Deconvolution of Pooled siRNAs: If a pooled siRNA library was used, individual siRNAs for each hit gene should be tested to confirm the phenotype.
-
Dose-Response Analysis: Perform a dose-response experiment for the validated hits with varying concentrations of this compound to confirm the synthetic lethal interaction and determine the potency of the combination.
-
Secondary Assays:
-
Apoptosis Assays: Use assays such as Caspase-Glo® 3/7 to determine if the observed cell death is due to apoptosis.
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the effects of the combination treatment on cell cycle progression.
-
Orthogonal Validation: Confirm the synthetic lethal interaction using a different genetic perturbation method, such as CRISPR/Cas9-mediated knockout.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for identifying novel synthetic lethal partners of this compound. A successful high-throughput screen has the potential to uncover new therapeutic strategies for cancers that are dependent on the Mps1 signaling pathway for their survival. The identified synthetic lethal interactions can then be further investigated to elucidate their underlying mechanisms and to guide the development of rational combination therapies for clinical applications.
References
- 1. marinbio.com [marinbio.com]
- 2. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 3. Microplate Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Crystal Violet Cell Proliferation Assay with Empesertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-proliferative effects of Empesertib (also known as BAY 1161909), a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, using the crystal violet cell proliferation assay.[1][2][3] This document offers a comprehensive guide for researchers in oncology and drug development to evaluate the efficacy of this compound in various cancer cell lines.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[2][4][5] The SAC ensures proper chromosome segregation during mitosis. Inhibition of Mps1 by this compound leads to a defective SAC, resulting in accelerated mitosis, chromosomal misalignment, and ultimately, cell death in rapidly dividing cancer cells.[2][4][5][6] Mps1 is overexpressed in a wide range of human tumors, making it an attractive target for cancer therapy.[4][6]
The crystal violet assay is a simple, reliable, and cost-effective method for quantifying the total biomass of adherent cells, making it suitable for determining cell viability and proliferation.[7][8][9] The assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells.[7][8] The amount of dye retained is proportional to the number of viable cells.
This document outlines the principles of the assay, provides a detailed experimental protocol, and presents sample data on the anti-proliferative activity of this compound.
Data Presentation
The following tables summarize the inhibitory effects of this compound on the proliferation of various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Mps1 Kinase | [1] |
| IC50 (Cell-free assay) | < 1 nM | [1][10] |
| Cell Line | HeLa | [10] |
| IC50 (Cell proliferation assay) | < 400 nM | [1][10] |
| Cell Line | HeLa | [10] |
| IC50 (Cell proliferation assay) | 53 nM | [10] |
Table 2: Seeding Densities for Crystal Violet Assay
| Cell Line | Seeding Density (cells/well in 96-well plate) | Reference |
| MCF7 | 5000 | [1][10] |
| DU145 | 5000 | [1][10] |
| HeLa-MaTu-ADR | 5000 | [1][10] |
| NCI-H460 | 3000 | [1][10] |
| HeLa-MaTu | 3000 | [1][10] |
| HeLa | 3000 | [1][10] |
| B16F10 | 1000 | [1][10] |
Signaling Pathway
This compound targets the Mps1 kinase, a critical component of the spindle assembly checkpoint. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits Mps1 kinase, disrupting the spindle assembly checkpoint.
Experimental Workflow
The following diagram outlines the workflow for the crystal violet cell proliferation assay with this compound.
Caption: Workflow of the crystal violet cell proliferation assay.
Experimental Protocols
Materials and Reagents
-
Adherent cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (refer to Table 2 for examples).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1][10]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range is 0.01 µM to 30 µM.[1]
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.[1][10]
-
-
Crystal Violet Staining:
-
After the incubation period, carefully discard the medium.
-
Fix the cells by adding 20 µL of 11% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.[1][10]
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[1][10]
-
Wash the plate three times with water to remove excess stain.[1][10]
-
-
Quantification:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
The crystal violet assay is a robust and straightforward method for evaluating the anti-proliferative effects of this compound. This protocol, along with the provided data and pathway information, serves as a valuable resource for researchers investigating the therapeutic potential of Mps1 kinase inhibitors in cancer. The accurate determination of IC50 values is crucial for the preclinical assessment of novel anti-cancer agents like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. This compound | C29H26FN5O4S | CID 71599640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Empesertib Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Mps1 kinase inhibitor, Empesertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1). Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the known mechanisms of resistance?
The most well-documented mechanism of acquired resistance to Mps1 inhibitors, like this compound, is the development of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[1][2] These mutations can sterically hinder the binding of the inhibitor to the kinase, thereby reducing its efficacy.
One of the most studied mutations is at the cysteine 604 position (C604Y).[2][3] This mutation has been shown to significantly increase the IC50 value of Mps1 inhibitors. Research has also identified other mutations, such as I531M, I598F, and S611R, that can confer resistance.[1]
It is also important to note that some cancer cell lines may develop resistance to Mps1 inhibitors without acquiring mutations in the Mps1 gene, suggesting the existence of "off-target" resistance mechanisms, though these are less well characterized.[1]
Q3: How can I determine if my resistant cell line has a mutation in the Mps1 kinase domain?
To determine if your this compound-resistant cell line has a mutation in the Mps1 kinase domain, you will need to perform sanger sequencing of the Mps1 gene.
-
Step 1: RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cancer cell lines. Then, use reverse transcriptase to synthesize complementary DNA (cDNA).
-
Step 2: PCR Amplification: Design primers that flank the Mps1 kinase domain. Use these primers to amplify the target region from the cDNA of both cell lines via Polymerase Chain Reaction (PCR).
-
Step 3: DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Step 4: Sequence Analysis: Compare the sequence of the Mps1 kinase domain from your resistant cell line to that of the parental cell line and the reference sequence for human Mps1 (also known as TTK). This will allow you to identify any point mutations.
Q4: Are there strategies to overcome this compound resistance?
Yes, several strategies can be employed to overcome or circumvent resistance to this compound:
-
Alternative Mps1 Inhibitors: Studies have shown that there is limited cross-resistance between different Mps1 inhibitors.[1] Therefore, if resistance is due to a specific mutation, switching to an Mps1 inhibitor with a different chemical scaffold may be effective. For example, the Mps1 inhibitor Reversine has been shown to be effective against the C604Y mutant that confers resistance to other Mps1 inhibitors.[2][3]
-
Combination Therapies: A common strategy to overcome drug resistance is to use combination therapies that target parallel or downstream signaling pathways.[4] While specific synergistic combinations with this compound are still under investigation, targeting pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK pathways, could be a rational approach. The goal is to inhibit the cancer cell's ability to compensate for the loss of Mps1 activity.
-
Targeting CDC20: Recent research has indicated that high expression levels of CDC20, a co-activator of the anaphase-promoting complex/cyclosome (APC/C), are associated with increased sensitivity to Mps1 inhibitors.[5] Conversely, depletion of CDC20 can confer resistance.[5] This suggests that therapeutic strategies that modulate CDC20 levels could potentially resensitize cells to this compound.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my cell line over time.
-
Possible Cause 1: Acquired Mutation in Mps1.
-
Troubleshooting Step: As detailed in FAQ Q3, sequence the Mps1 kinase domain to check for mutations.
-
-
Possible Cause 2: Emergence of a resistant sub-population of cells.
-
Troubleshooting Step: Perform single-cell cloning of your resistant cell line population to isolate and characterize individual clones. This will allow you to determine if the resistance is heterogeneous within the population.
-
-
Possible Cause 3: Off-target resistance mechanisms.
-
Troubleshooting Step: Investigate potential bypass signaling pathways. Perform western blotting to analyze the activation status (i.e., phosphorylation) of key proteins in pathways such as PI3K/Akt and MAPK in your sensitive and resistant cell lines.
-
Problem 2: High variability in my cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure you are using a consistent number of cells for each well in your assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate).
-
-
Possible Cause 2: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of your microplate for experimental samples, as these are more prone to evaporation, leading to changes in drug concentration and cell growth. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Drug instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: IC50 Values of Mps1 Inhibitors Against Wild-Type and Mutant Mps1
| Compound | Mps1 Genotype | IC50 (nM) | Fold Change in Resistance |
| Cpd-5 | Wild-Type | 9.2 ± 1.6 | - |
| C604Y Mutant | 170 ± 30 | ~18.5-fold | |
| NMS-P715 | Wild-Type | 139 ± 16 | - |
| C604Y Mutant | 3016 ± 534 | ~21.7-fold |
Data adapted from Hiruma, Y., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures.
Mandatory Visualizations
Caption: this compound inhibits Mps1, leading to SAC disruption and cell death.
Caption: Point mutations in Mps1 can prevent this compound from binding.
Caption: Workflow for generating and characterizing this compound-resistant cells.
Experimental Protocols
1. Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM) and then a narrower range for subsequent experiments.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Return the plate to the incubator and incubate for 2-4 hours, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
References
- 1. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Empesertib Technical Support Center: Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the off-target effects and selectivity profile of empesertib (BAY 1161909), a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2][3] This resource is designed to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues related to the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Monopolar Spindle 1 (MPS1), a serine/threonine kinase crucial for the spindle assembly checkpoint.[1][3] this compound is a highly potent inhibitor of MPS1 with a reported IC50 value of less than 1 nM.[2][4]
Q2: What are the known off-target kinases of this compound?
A2: At a concentration of 1 µM, this compound has been shown to inhibit c-Jun N-terminal kinase 2 (JNK2) and c-Jun N-terminal kinase 3 (JNK3).[5] However, in a broad kinase panel of 230 kinases, no other significant off-target inhibition was observed at a concentration of 100 nM, indicating a high degree of selectivity at lower concentrations.[5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[4]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3][4]
Q5: How should I interpret the selectivity data for this compound in my experiments?
A5: When using this compound, it is crucial to consider the concentration being used. At concentrations well below 100 nM, the inhibitor is highly selective for MPS1. However, at concentrations approaching or exceeding 1 µM, off-target effects on JNK2 and JNK3 should be considered. It is advisable to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects.
Quantitative Selectivity Profile
The following table summarizes the known on-target and off-target activities of this compound.
| Target | Assay Type | IC50 / % Inhibition | Reference |
| MPS1 (TTK) | HTRF-based kinase assay | < 1 nM | [2][4] |
| JNK2 | Kinase Panel Screen | 54% inhibition @ 1 µM | [5] |
| JNK3 | Kinase Panel Screen | 84% inhibition @ 1 µM | [5] |
| Kinase Panel (230 kinases) | Millipore Kinase Panel | No significant inhibition @ 100 nM | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a general guideline for determining the in vitro potency of this compound against a kinase of interest.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., biotinylated peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
This compound
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)
-
384-well low-volume microtiter plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase and substrate to the assay plate.
-
Add the this compound dilutions to the plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the data against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Glutaraldehyde solution (e.g., 11%)
-
Crystal Violet solution (0.1% in water)
-
10% Acetic Acid solution
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plates for 72-96 hours.
-
Carefully remove the medium and fix the cells by adding a glutaraldehyde solution for 15 minutes at room temperature.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with the crystal violet solution for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the bound dye by adding 10% acetic acid to each well.
-
Read the absorbance at approximately 570 nm using a plate reader.
-
Plot the absorbance values against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting Guides
In Vitro Kinase Assays
Cell-Based Assays
References
Identifying potential experimental artifacts with Empesertib
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential experimental artifacts when working with Empesertib, a selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase.[1] Its primary mechanism involves binding to and inhibiting the activity of Mps1 kinase. This inhibition leads to the inactivation of the spindle assembly checkpoint (SAC), causing accelerated mitosis, chromosomal misalignment, and ultimately, cell death in cancer cells where Mps1 is overexpressed.
Q2: What are the known off-target effects of this compound?
While this compound is a highly selective inhibitor for Mps1 (TTK), in vitro kinase profiling has revealed potential off-target activity. A screening against 230 kinases showed that at a concentration of 1 µmol/L, this compound inhibits JNK2 and JNK3 by more than 50%.[2] No other significant off-target kinase activity was observed at a concentration of 100 nmol/L.[2] Researchers should consider these potential off-target effects when designing experiments and interpreting results, especially at higher concentrations of the inhibitor.
Q3: Are there known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound have not been detailed in the available literature, resistance to Mps1 inhibitors, in general, has been documented. Mutations within the ATP-binding pocket of the Mps1 kinase can reduce the binding affinity of inhibitors, leading to decreased efficacy. For example, a mutation at the Cys604 residue of the Mps1 kinase has been shown to confer resistance to other Mps1 inhibitors.
Q4: What are the recommended solvent and storage conditions for this compound?
For in vitro use, this compound can be dissolved in DMSO.[3] It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted in an appropriate aqueous buffer for experiments. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Cell-Based Assays
Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Ensure this compound is fully dissolved in the final culture medium. Precipitates can lead to a lower effective concentration. Consider preparing fresh dilutions from the DMSO stock for each experiment. For some poorly soluble drugs, supersaturation may occur, which can affect absorption and efficacy. |
| Cell Line Specificity | The sensitivity to this compound can vary between different cell lines.[4] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. |
| Drug Resistance | Prolonged exposure to the inhibitor may lead to the development of resistant cell populations. Consider using early-passage cells and periodically re-evaluating the IC50. |
| Assay Artifacts | In assays that measure metabolic activity (e.g., MTT, MTS), this compound or its metabolites could potentially interfere with the readout. Consider using an alternative proliferation assay, such as direct cell counting or a DNA synthesis assay (e.g., BrdU incorporation), to confirm results. |
Issue 2: Unexpected cell cycle arrest profile in flow cytometry.
| Potential Cause | Troubleshooting Step |
| Incomplete Mitotic Arrest | At sub-optimal concentrations, this compound may not induce a complete mitotic arrest, leading to a mixed population of cells in different mitotic stages. Titrate the concentration of this compound to achieve the desired effect. |
| Mitotic Slippage | Prolonged mitotic arrest can sometimes be followed by mitotic slippage, where cells exit mitosis without proper chromosome segregation.[5] This can result in a population of tetraploid G1 cells. Analyze DNA content at multiple time points to capture the dynamics of mitotic arrest and potential slippage. |
| Apoptosis Induction | As a consequence of mitotic errors, this compound treatment can lead to apoptosis.[6] Co-staining with an apoptosis marker (e.g., Annexin V) can help to distinguish apoptotic cells from those in specific cell cycle phases. |
Biochemical Assays
Issue 3: Variability in in vitro kinase assay results.
| Potential Cause | Troubleshooting Step |
| Enzyme Activity | Ensure the Mps1 kinase used in the assay is active and used at an appropriate concentration within the linear range of the assay. |
| ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of this compound will be influenced by the ATP concentration in the assay. Maintain a consistent ATP concentration across all experiments. |
| Assay Interference | In fluorescence-based assays, this compound could potentially interfere with the fluorescent signal (quenching or autofluorescence).[7][8] Run appropriate controls, such as this compound in the absence of the enzyme or substrate, to check for interference. |
In Vivo Experiments
Issue 4: Poor in vivo efficacy despite good in vitro potency.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | While this compound is described as orally bioavailable, formulation can significantly impact its absorption.[9][10] Ensure an appropriate vehicle is used for administration. For poorly water-soluble drugs, specialized formulations may be required to achieve adequate in vivo exposure. |
| Drug Metabolism | The metabolic stability of this compound in the chosen animal model may differ from in vitro predictions. Conduct pharmacokinetic studies to determine the in vivo half-life and exposure levels of this compound. |
| Drug-Drug Interactions | If co-administering this compound with other compounds, be aware of potential drug-drug interactions that could alter its metabolism and efficacy.[11][12][13] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| HTRF-based MPS1 assay | Mps1 (TTK) | 1.7 nM | [2] |
| HeLa Cell Proliferation | HeLa | < 400 nM | [3] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | % Inhibition @ 1 µM |
| JNK2 | 54% |
| JNK3 | 84% |
| Data from a screening of 230 kinases. No other kinase was inhibited by more than 50% at 1 µM. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM). Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the cells for 72-96 hours.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with water and stain with 0.1% crystal violet solution for 20 minutes.
-
Destaining and Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the stain with 10% acetic acid and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Mps1 Kinase Assay (HTRF)
-
Reaction Setup: In a suitable assay plate, add Mps1 kinase, a biotinylated peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add HTRF detection reagents (e.g., streptavidin-XL665 and a europium cryptate-labeled anti-phosphoserine/threonine antibody).
-
Signal Measurement: Incubate the plate at room temperature to allow for the development of the HTRF signal and then read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits Mps1 kinase, leading to SAC inactivation and mitotic errors.
References
- 1. medkoo.com [medkoo.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug–Drug Interaction Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Ipatasertib in Combination with Darolutamide in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Clinically relevant drug interactions with multikinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Empesertib Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Empesertib in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as BAY 1161909, is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in proliferating cancer cells.[1][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A common starting concentration range for this compound in cell-based proliferation assays is between 0.01 µM and 30 µM.[4][5] However, the optimal concentration is highly dependent on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the IC50 value for your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[6] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used. To prepare a 10 mM stock solution, dissolve 5.6 mg of this compound (Molecular Weight: 559.6 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: For how long should I treat my cells with this compound?
The incubation time for this compound treatment can vary depending on the assay. For cell proliferation assays, a 4-day incubation period has been reported.[4][5] For shorter-term assays, such as analyzing protein phosphorylation by Western blot, a treatment time of a few hours may be sufficient. It is advisable to perform a time-course experiment to determine the optimal duration for your specific research question.
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects.[7] |
| IC50 value is much higher or lower than expected | Incorrect drug concentration, cell line resistance/sensitivity, assay incubation time. | Verify the concentration of your this compound stock solution. Ensure the cell line is not known to be resistant to Mps1 inhibitors. Optimize the incubation time; a shorter or longer duration may be required. |
| No significant effect of this compound on cell viability | Inactive compound, very high cell density, insufficient incubation time. | Test the activity of this compound in a sensitive positive control cell line. Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. Increase the incubation time. |
| "Edge effect" observed in 96-well plates | Increased evaporation in the outer wells leading to higher effective compound concentrations. | Avoid using the outermost wells for experimental samples. Fill the peripheral wells with sterile media or PBS to maintain humidity. |
Western Blotting
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated target | Inefficient cell lysis, low antibody concentration, short exposure time. | Use a lysis buffer containing phosphatase inhibitors. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[8] Increase the exposure time during detection. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[9] Titrate the primary and secondary antibody concentrations. Increase the number and duration of wash steps.[10] |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific primary antibody. Ensure samples are prepared with protease inhibitors and kept on ice. |
| Phospho-signal decreases with this compound treatment as expected, but total protein levels also decrease | This compound is inducing apoptosis or cell cycle arrest, leading to a reduction in total protein. | Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH, β-actin) to confirm a specific decrease in phosphorylation. Perform a time-course experiment to observe effects at earlier time points before significant cell death occurs. |
Kinase Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in "no enzyme" control | Contaminated reagents, substrate instability. | Use fresh, high-quality reagents. Ensure the substrate is stable under the assay conditions. |
| Low signal-to-background ratio | Suboptimal enzyme concentration, incorrect ATP concentration. | Titrate the Mps1 enzyme to find a concentration that gives a robust signal. The IC50 of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration; use an ATP concentration near the Km value for Mps1.[11] |
| Inconsistent results between experiments | Variability in reagent preparation, temperature fluctuations. | Prepare master mixes for reagents to minimize pipetting variability. Ensure a stable and consistent incubation temperature. |
| This compound appears less potent than expected | High ATP concentration in the assay, inhibitor degradation. | As this compound is an ATP-competitive inhibitor, its apparent potency will decrease with increasing ATP concentrations.[11] Use a lower, physiological concentration of ATP. Ensure the this compound stock solution is properly stored and has not degraded. |
Quantitative Data Summary
This compound IC50 Values
| Assay Type | Cell Line | IC50 Value | Reference |
| Mps-1 Kinase Assay | - | < 1 nM | [4][5] |
| Proliferation Assay | HeLa | < 400 nM | [4][5] |
| Proliferation Assay | Panel of 86 cancer cell lines | Median IC50 = 6.7 nM | [6] |
| Metaphase Arrest Inhibition | HeLa | 56 nM | [6] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Mps1 Pathway
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., phospho-Mps1, total Mps1, or a downstream target) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control.
In Vitro Mps1 Kinase Assay
-
Reaction Setup: In a 96-well plate, add the following components in this order: assay buffer, recombinant Mps1 enzyme, and this compound at various concentrations.
-
Pre-incubation: Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (e.g., a specific peptide substrate for Mps1) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based or luminescence-based assay kit that measures ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action on the Mps1 signaling pathway.
Caption: A typical workflow for a cell viability assay using this compound.
Caption: A logical approach to troubleshooting common Western blot issues.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing Empesertib stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Empesertib in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 35 mg/mL.[1] It is insoluble in water. For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[1]
Q2: How should I store the powdered form of this compound?
A2: The powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Aliquoted stock solutions of this compound in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: this compound is a triazolopyridine derivative and, like many small molecules, may have limited stability in aqueous solutions, including cell culture media, over extended periods. The stability can be affected by factors such as pH, temperature, and the presence of media components. For long-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions.
Q5: How often should the cell culture medium containing this compound be replaced in long-term experiments?
A5: Due to potential degradation, it is recommended to replace the medium with freshly prepared this compound solution regularly. The frequency of media changes will depend on the stability of this compound under your specific experimental conditions (e.g., cell line, media formulation, temperature). A preliminary stability study is recommended to determine the optimal media change schedule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of drug activity over time in a long-term experiment. | Degradation of this compound in the cell culture medium at 37°C. | 1. Increase the frequency of media changes with freshly prepared this compound. 2. Conduct a stability study to determine the degradation rate of this compound under your experimental conditions (see Experimental Protocols section). 3. Consider using a lower incubation temperature if experimentally feasible. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | 1. Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to the cells (typically <0.5%). 2. Prepare a more diluted stock solution in DMSO before adding to the medium. 3. Gently warm the medium to aid dissolution, but avoid high temperatures that could accelerate degradation. |
| Inconsistent experimental results between batches. | 1. Inconsistent preparation of this compound stock or working solutions. 2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Follow a standardized protocol for solution preparation. 2. Always use freshly thawed aliquots of the stock solution. Avoid using a stock solution that has been repeatedly frozen and thawed. 3. Qualify each new batch of this compound to ensure consistent potency. |
| Observed cellular effects are not consistent with Mps1 inhibition. | 1. Off-target effects at high concentrations. 2. Presence of active degradation products. | 1. Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. 2. Analyze the stability of this compound and the potential formation of degradation products using analytical methods like HPLC-MS. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years[1] |
| 4°C | 2 years[1] | ||
| Stock Solution | DMSO | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 35 mg/mL[1] |
| Water | Insoluble |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
-
Protocol for Assessing the Long-Term Stability of this compound in Cell Culture Medium
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (the same type used in your long-term experiments)
-
Sterile tubes or plates
-
Incubator set to 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Distribute the solution into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a CO₂ incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours, and weekly for longer-term studies), remove an aliquot for analysis.
-
Store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the remaining intact this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the culture medium.
-
Visualizations
Caption: this compound inhibits Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint.
Caption: Workflow for assessing this compound stability in cell culture media.
References
Cell-line specific responses to Empesertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Empesertib in pre-clinical studies. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data on cell-line specific responses to this Mps1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2][3] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular process that ensures the proper segregation of chromosomes during mitosis.[4][5][6][7][8] By inhibiting Mps1, this compound inactivates the SAC, leading to accelerated and aberrant mitosis, chromosomal misalignment, and aneuploidy, which ultimately induces cell death in cancer cells that overexpress Mps1.[2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines. While specific IC50 values for a comprehensive panel are not publicly available in a structured format, it has been reported to inhibit proliferation in a panel of 86 cancer cell lines with a median IC50 of 6.7 nM.[9] It has been tested in various cell lines including HeLa (cervical cancer), MCF7 (breast cancer), DU145 (prostate cancer), NCI-H460 (lung cancer), and B16F10 (melanoma).[1]
Q3: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of Mps1, the potential for off-target effects, as with any kinase inhibitor, should be considered. Specific off-target effects for this compound are not extensively documented in publicly available literature. However, it is crucial to include appropriate controls in your experiments to account for any potential off-target activities. This can include using a structurally unrelated Mps1 inhibitor or a catalytically inactive version of this compound if available.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in DMSO at concentrations of 100 mg/mL (178.69 mM).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in your experiments should be kept low (typically ≤ 0.1%) and consistent across all treatment and control groups to minimize solvent-induced artifacts.
Quantitative Data
Table 1: this compound In Vitro Efficacy
While a comprehensive, publicly available dataset of this compound's IC50 values across a wide panel of cancer cell lines is limited, the following table summarizes the available information and provides a template for organizing your experimental data.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | < 400 | [1] |
| Panel of 86 Cancer Cell Lines | Various | 6.7 (median) | [9] |
Researchers are encouraged to determine the specific IC50 of this compound in their cell line of interest using the protocols provided below.
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 8-10 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72-96 hours).
-
Cell Viability Measurement:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1X, 1X, and 10X of the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use trypsin and neutralize with complete medium.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with different concentrations of this compound and a vehicle control for a desired time period (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxic effect observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to Mps1 inhibition.- this compound has degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM).- Increase the incubation time (e.g., up to 96 hours).- Confirm Mps1 expression in your cell line. Consider testing other cell lines known to be sensitive.- Use a fresh aliquot of this compound stock solution. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.- Calibrate pipettes regularly. Prepare a master mix of each drug concentration.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpected cell cycle arrest profile (e.g., G1 arrest instead of G2/M accumulation) | - Off-target effects of this compound at high concentrations.- Cell line-specific response. | - Use lower concentrations of this compound, closer to the IC50 value.- Validate the effect with another Mps1 inhibitor.- Investigate the status of cell cycle checkpoint proteins (e.g., p53, p21) in your cell line. |
| This compound precipitates in the cell culture medium | - Poor solubility at the working concentration.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).- Prepare fresh working solutions from a DMSO stock immediately before use.- Consider using a different formulation or a solubilizing agent if the issue persists, but validate its effect on the cells. |
Visualizations
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: General Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Logic Flowchart for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. medkoo.com [medkoo.com]
- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of MPS1 Inhibitors: Empesertib vs. CFI-402257
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (MPS1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer therapies. This guide provides a detailed, objective comparison of two prominent MPS1 inhibitors, Empesertib (BAY1161909) and CFI-402257, summarizing key experimental data to inform research and development decisions.
Mechanism of Action
Both this compound and CFI-402257 are potent and selective inhibitors of MPS1 kinase.[1][2] By inhibiting MPS1, these small molecules disrupt the spindle assembly checkpoint, leading to premature entry into anaphase, chromosome missegregation, and ultimately, aneuploidy-induced cell death in cancer cells.[3][4][5]
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and CFI-402257 based on available experimental data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (BAY1161909) | CFI-402257 | Reference |
| MPS1/TTK IC50 | < 1 nM | 1.7 nM | [5][6] |
| MPS1/TTK Ki | Not explicitly reported | 0.09 ± 0.02 nM | [5] |
| Kinase Selectivity | Inhibited only JNK2 and JNK3 by more than 50% at 1 µM in a panel of 230 kinases. | No significant inhibition of 265 other kinases at 1 µM. | [7][8] |
Table 2: Cellular Activity
| Cell Line | This compound (IC50) | CFI-402257 (GI50) | Reference |
| HeLa | < 400 nM | Not explicitly reported | [6] |
| HCT116 | Not explicitly reported | 15 nM | [9] |
| Ovarian Cancer Cells | Not explicitly reported | 30 nM | [9] |
| Breast Cancer Cells | Not explicitly reported | 160 nM | [9] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound (BAY1161909) | CFI-402257 | Reference |
| Oral Bioavailability | Rat: >70%, Dog: >50%, Human: >60% (Fmax) | Orally active in mouse models. | |
| Maximum Concentration (Cmax) | Not explicitly reported | 1,070 ng/mL (at 6.5 mg/kg in mice) | [7] |
| Area Under the Curve (AUC0–24h) | Not explicitly reported | 3,170 ng⋅h/mL (at 6.5 mg/kg in mice) | [7] |
| Elimination Half-life (t1/2) | Not explicitly reported | 2-3 hours (in mice) | [7] |
Experimental Protocols
MPS1 Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against MPS1.
-
Reagents and Materials:
-
Recombinant human MPS1/TTK enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
ATP (at a concentration near the Km for MPS1)
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific MPS1 peptide substrate)
-
Test inhibitors (this compound, CFI-402257) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-32P]ATP)
-
96- or 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in kinase buffer.
-
Add the diluted inhibitors to the assay plate wells.
-
Add the MPS1 enzyme to the wells containing the inhibitors and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (Crystal Violet Method)
This protocol describes a common method to assess the effect of MPS1 inhibitors on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitors (this compound, CFI-402257) at various concentrations
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After incubation, gently wash the cells with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Wash the fixed cells with water to remove the fixative.
-
Stain the cells with the crystal violet solution for 20-30 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet by adding the solubilization solution to each well and incubating on a shaker for 15-20 minutes.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50/GI50 value by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
MPS1 Signaling Pathway and Inhibition
Caption: MPS1 signaling in mitosis and its inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for cell proliferation IC50 determination.
References
- 1. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal violet cell proliferation assay [bio-protocol.org]
- 7. pnas.org [pnas.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Empesertib and Reversine on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of Empesertib and Reversine on mitosis. The information presented is collated from various experimental sources to aid in the selection of the appropriate small molecule inhibitor for research and therapeutic development.
Introduction
Mitosis is a critical cellular process, and its dysregulation is a hallmark of cancer. Small molecule inhibitors targeting mitotic kinases have emerged as promising anti-cancer agents. This guide focuses on two such inhibitors: this compound, a highly selective Monopolar Spindle 1 (Mps1) kinase inhibitor, and Reversine, a multi-kinase inhibitor with activity against Mps1 and Aurora kinases. Understanding their distinct mechanisms and effects is crucial for their effective application in research and clinical settings.
Mechanism of Action and Kinase Selectivity
This compound is a potent and highly selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. By inhibiting Mps1, this compound abrogates the SAC, leading to premature mitotic exit, chromosome missegregation, and ultimately, cell death in cancer cells.[1][3]
Reversine also inhibits Mps1 but exhibits a broader kinase inhibitory profile, notably targeting Aurora kinases A and B, which are themselves crucial regulators of mitosis.[4][5][6][7] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[8][9][10] This multi-targeted nature of Reversine results in a more complex array of mitotic effects compared to the highly selective action of this compound.[5][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Reversine based on available experimental evidence.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | ATP Concentration | Notes |
| This compound | Mps1 | < 1 nM[12][13][14] | 1 µM / 2 mM | Highly potent and selective inhibitor. |
| JNK2 | >50% inhibition @ 1 µM | Not specified | Minimal off-target effects on a panel of 230 kinases.[15] | |
| JNK3 | >50% inhibition @ 1 µM | Not specified | [15] | |
| Reversine | Mps1 (full-length) | 2.8 nM[16][17][18] | 50 µM | Potent Mps1 inhibitor. |
| Mps1 (kinase domain) | 6 nM[16][17][18] | 50 µM | ||
| Aurora A | 876 nM[6][18] | Not specified | Also inhibits Aurora kinases, but with lower potency compared to Mps1. | |
| Aurora B | 98.5 nM[18] | 50 µM | ||
| Aurora A/B/C | 400-500 nM[4] | Not specified |
Table 2: Cellular Effects and Potency
| Compound | Effect | Cell Line | IC50 / Concentration | Notes |
| This compound | Inhibition of cell proliferation | HeLa | < 400 nM[13][14] | Induces mitotic breakthrough and cell death. |
| Reversine | Inhibition of cell proliferation | Cholangiocarcinoma cell lines | 0.62–10 µM[11] | Induces G2/M arrest, apoptosis, and autophagy. |
| Override of Spindle Assembly Checkpoint | HeLa | 1.0 µM | Complete override in the presence of nocodazole.[18] | |
| Induction of Chromosome Missegregation | U2OS | 200-300 nM | Significantly increases chromosome instability.[1] | |
| Cytokinesis Failure | HCT116 | >2-5 µM[18] | Observed at higher concentrations, likely due to Aurora B inhibition. |
Effects on Mitosis: A Comparative Overview
This compound:
Due to its high selectivity for Mps1, the primary mitotic effect of this compound is the inactivation of the spindle assembly checkpoint.[1][3] This leads to:
-
Accelerated Mitosis: Cells treated with this compound progress through mitosis more rapidly, often bypassing the metaphase-to-anaphase checkpoint even in the presence of spindle poisons.[1][19]
-
Chromosome Missegregation: The premature separation of sister chromatids results in aneuploidy and chromosomal instability.[1][3]
-
Mitotic Catastrophe and Apoptosis: The severe genomic instability ultimately triggers programmed cell death.[3]
Reversine:
The broader kinase inhibitory profile of Reversine results in a wider range of mitotic perturbations:
-
G2/M Arrest: At certain concentrations, Reversine can induce a cell cycle arrest at the G2/M transition.[11]
-
Spindle Assembly Checkpoint Override: Similar to this compound, Reversine can override the SAC, leading to premature anaphase onset.[18]
-
Cytokinesis Failure: Inhibition of Aurora B by Reversine can lead to defects in the final stage of cell division, resulting in the formation of polyploid cells.[17][18]
-
Induction of Apoptosis and Autophagy: Reversine treatment can trigger multiple cell death pathways.[11]
Experimental Protocols
1. In Vitro Mps1 Kinase Assay (Adapted for this compound)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.
-
Materials:
-
Recombinant human Mps1 kinase
-
Biotinylated peptide substrate (e.g., PWDPDDADITEILG)[13]
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.7, 10 mM MgCl₂, 2 mM DTT, 0.1 mM sodium-ortho-vanadate, 0.05% BSA, 0.001% Pluronic F-127)
-
This compound (or Reversine) serially diluted in DMSO
-
HTRF detection reagents (e.g., Streptavidin-XLent and anti-phospho(Ser/Thr)-Europium-antibody)
-
384-well low volume microtiter plates
-
-
Procedure:
-
Add 50 nL of the test compound solution in DMSO to the wells of a 384-well plate.
-
Add 2 µL of Mps1 kinase solution in assay buffer and incubate for 15 minutes at 22°C.
-
Start the kinase reaction by adding 3 µL of a solution containing ATP and the peptide substrate in assay buffer.
-
Incubate for 60 minutes at 22°C.
-
Stop the reaction by adding 3 µL of HTRF detection reagent solution.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate IC50 values using a four-parameter logistic fit.[13]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.
-
Materials:
-
Cells treated with this compound, Reversine, or vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[20]
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing to prevent clumping. Fix overnight at 4°C.[21]
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 1 ml of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
Analyze the samples on a flow cytometer, collecting data on a linear scale for the DNA content channel.[20]
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).
-
3. Western Blotting for Mitotic Proteins
This protocol allows for the detection of changes in the expression or phosphorylation status of key mitotic proteins.
-
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Mps1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[22][23]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of the Spindle Assembly Checkpoint and the points of intervention for this compound and Reversine.
Caption: Experimental workflow for analyzing cell cycle distribution following treatment with mitotic inhibitors.
Conclusion
This compound and Reversine are both valuable tools for studying and targeting mitotic processes. This compound, with its high potency and selectivity for Mps1, offers a precise means to investigate the consequences of spindle assembly checkpoint abrogation. Its targeted mechanism of action makes it an attractive candidate for clinical development, particularly in combination with other anti-cancer agents.
Reversine, while also a potent Mps1 inhibitor, has a broader spectrum of activity that includes Aurora kinases. This makes it a useful tool for studying the interplay between different mitotic regulatory pathways. However, its multi-targeted nature may lead to more complex cellular phenotypes and potential off-target effects, which should be considered when interpreting experimental results.
The choice between this compound and Reversine will ultimately depend on the specific research question or therapeutic goal. For studies requiring specific inhibition of the Mps1-mediated spindle assembly checkpoint, this compound is the superior choice. For broader investigations into mitotic dysregulation or for applications where targeting multiple mitotic kinases may be advantageous, Reversine remains a relevant and widely used compound.
References
- 1. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 5. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-term molecular consequences of chromosome mis-segregation for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rupress.org [rupress.org]
- 19. researchgate.net [researchgate.net]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. ulab360.com [ulab360.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Empesertib's Synergistic Potential with DNA Damage Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Empesertib (also known as BAY 1161909) is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] By inhibiting Mps1, this compound disrupts normal mitotic progression, leading to chromosomal missegregation and ultimately, cancer cell death.[1] While this compound has shown modest activity as a monotherapy in preclinical models, its true potential may lie in combination with agents that induce DNA damage, thereby creating a synthetic lethal scenario in cancer cells. This guide provides a comprehensive comparison of the synergistic effects of this compound with various DNA damage agents, supported by available experimental data.
Overview of Synergistic Interactions
The primary mechanism by which this compound is thought to synergize with DNA damage agents is through the abrogation of the G2/M checkpoint. Cells with DNA damage typically arrest at this checkpoint to allow for DNA repair before proceeding into mitosis. By inhibiting Mps1, this compound forces these cells to enter mitosis prematurely with damaged DNA, leading to mitotic catastrophe and apoptosis.
While direct preclinical data on the combination of this compound with classical DNA-damaging agents like cisplatin and doxorubicin, or with PARP inhibitors, is limited in the public domain, significant synergistic effects have been observed with agents that induce mitotic stress and with radiotherapy.
Synergistic Effects with Microtubule-Targeting Agents (Taxanes)
The most well-documented synergistic interactions of Mps1 inhibitors, including this compound, are with taxanes such as paclitaxel and docetaxel. Although not direct DNA damaging agents, taxanes disrupt microtubule dynamics, leading to mitotic arrest and can indirectly cause DNA damage. The combination of an Mps1 inhibitor with a taxane creates a powerful two-pronged attack on mitotic progression.
A preclinical study demonstrated that the combination of the Mps1 inhibitor Cpd-5 with docetaxel in mice with BRCA1-/-;TP53-/- mammary tumors resulted in enhanced tumor cell death.[2] This was associated with a significant increase in multipolar anaphases and aberrant nuclear morphologies.[2] Furthermore, in triple-negative breast cancer (TNBC) xenografts, the combination of BAY 1161909 (this compound) and paclitaxel led to complete tumor remission.[3]
Table 1: Preclinical and Clinical Data of Mps1 Inhibitors with Taxanes
| Combination | Cancer Model | Key Findings | Reference |
| Cpd-5 + Docetaxel | BRCA1-/-;TP53-/- Mammary Tumors (in vivo) | Increased multipolar anaphases, enhanced apoptosis. | [2] |
| BAY 1161909 + Paclitaxel | TNBC Xenografts (in vivo) | Full tumor remission. | [3] |
| BAY 1217389 + Paclitaxel | Solid Tumors (Phase I Clinical Trial) | Combination showed synergism, even in paclitaxel-resistant settings. | [4] |
Experimental Protocols
In Vivo Xenograft Studies:
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231 for TNBC).
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID).
-
Drug Administration: this compound (or other Mps1 inhibitor) administered orally, and paclitaxel administered intravenously at clinically relevant doses and schedules.
-
Tumor Growth Measurement: Tumor volume measured regularly using calipers.
-
Endpoint Analysis: Tumors excised at the end of the study for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Signaling Pathway and Experimental Workflow
The synergy between this compound and taxanes can be visualized through the following pathway and workflow diagrams.
Caption: Synergistic pathway of this compound and Taxanes.
Caption: In vivo xenograft experimental workflow.
Synergistic Effects with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that induces DNA double-strand breaks. Preclinical evidence suggests that inhibiting Mps1 can enhance the sensitivity of cancer cells to radiation. A study in syngeneic murine models of TNBC demonstrated that TTK inhibition radiosensitizes these tumors.[5] The combination of a TTK inhibitor and radiotherapy was also found to modulate the tumor immune microenvironment by potentiating type I interferon (T1IFN) signaling, suggesting a potential for inducing anti-tumoral immunity.[5]
Table 2: Preclinical Data of TTK Inhibitors with Radiotherapy
| Combination | Cancer Model | Key Findings | Reference |
| TTK Inhibitor + Radiotherapy | Syngeneic Murine TNBC Models | Radiosensitization, increased micronuclei and aneuploidy, potentiation of T1IFN signaling. | [5] |
Experimental Protocols
In Vitro Clonogenic Survival Assay:
-
Cell Lines: Human cancer cell lines (e.g., TNBC lines).
-
Treatment: Cells treated with this compound for a defined period before or after irradiation.
-
Irradiation: Cells irradiated with varying doses of ionizing radiation.
-
Colony Formation: Cells seeded at low density and allowed to form colonies for 10-14 days.
-
Analysis: Colonies are stained and counted to determine the surviving fraction at each radiation dose.
Logical Relationship Diagram
Caption: Logical relationship of this compound and Radiotherapy synergy.
Potential Synergies with Other DNA Damage Agents
While direct experimental evidence is lacking for the combination of this compound with classical DNA damaging agents like cisplatin and doxorubicin, or with PARP inhibitors, a strong mechanistic rationale for synergy exists.
-
Cisplatin and Doxorubicin: These agents induce DNA adducts and double-strand breaks, respectively, leading to G2/M arrest. Similar to radiotherapy, this compound could force cells treated with these agents into mitosis with unrepaired DNA, leading to enhanced cytotoxicity.
-
PARP Inhibitors: PARP inhibitors block the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during DNA replication. In cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations), this leads to synthetic lethality. Combining a PARP inhibitor with this compound could potentially broaden the utility of PARP inhibitors to tumors without inherent homologous recombination deficiencies by preventing the G2/M arrest that allows for alternative repair pathways to function.
Further preclinical studies are warranted to explore these potential synergistic combinations and to generate the quantitative data necessary to guide clinical development.
Conclusion
This compound, a potent Mps1 inhibitor, demonstrates significant synergistic anti-tumor activity when combined with agents that induce mitotic stress, such as taxanes, and with radiotherapy. The underlying mechanism involves the abrogation of the spindle assembly checkpoint, forcing cancer cells with damaged DNA into a lethal mitotic catastrophe. While the synergistic potential of this compound with classical DNA damaging agents and PARP inhibitors is mechanistically plausible, further preclinical investigation is required to validate these combinations and to define optimal therapeutic strategies. The continued exploration of this compound in combination therapies holds promise for improving outcomes for patients with various malignancies.
References
- 1. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical experience with cisplatin, gemcitabine, and doxorubicin in pulmonary suffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
Empesertib in Combination with Targeted Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical and preclinical data available for the Monopolar Spindle 1 (Mps1) kinase inhibitor, empesertib, in combination with other cancer therapies. Due to the limited clinical trial data for this compound with other targeted agents, this guide also includes data from other Mps1 inhibitors to provide a broader context for potential combination strategies.
This compound (BAY 1161909) is a potent and selective inhibitor of Mps1 kinase (also known as TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the proper segregation of chromosomes during mitosis, and its inhibition in cancer cells, which often exhibit chromosomal instability, can lead to mitotic catastrophe and cell death.[2] Mps1 is overexpressed in various tumor types, making it an attractive target for cancer therapy.[3]
Clinical Trial Data: this compound in Combination with Paclitaxel
To date, the primary clinical investigation of this compound in a combination setting has been a Phase 1 trial with the chemotherapeutic agent paclitaxel (NCT02138812). This trial has been terminated, and full results have not been published. However, the available information on the study protocol provides insight into the clinical application of this compound.
Experimental Protocol: NCT02138812
The main objective of this open-label, dose-escalation study was to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of oral this compound in combination with weekly intravenous paclitaxel in patients with advanced malignancies.[1][4]
-
Patient Population: Adult patients (≥18 years) with advanced, histologically or cytologically confirmed solid tumors that were refractory to standard therapy or for which no standard therapy was available.[1][4]
-
Dosing Regimen:
-
Cycle 1 (14 days): this compound administered as a single agent orally, twice daily, on a 2 days on/5 days off schedule.[1]
-
Cycle 2 onwards (28-day cycles): this compound continued on the 2 days on/5 days off schedule in combination with weekly intravenous paclitaxel administered on days 1, 8, and 15.[1]
-
-
Primary Outcome Measures:
Preclinical Data: this compound in Combination with Radiotherapy
Preclinical studies have explored the potential of this compound to sensitize cancer cells to other treatment modalities. One such study investigated its combination with radiotherapy in syngeneic models of triple-negative breast cancer (TNBC).
Key Findings and Experimental Protocol
-
Synergistic Effect: The combination of this compound and radiotherapy was shown to enhance tumor cell killing.[5]
-
Mechanism: TTK inhibition by this compound radiosensitizes TNBC models, increases the formation of micronuclei and aneuploidy, and alters the tumor immune microenvironment by potentiating type I interferon (T1IFN) signaling.[5]
-
Experimental Workflow:
-
Syngeneic murine models of TNBC were established.
-
Tumor-bearing mice were treated with this compound, radiotherapy, or a combination of both.
-
Tumor growth inhibition was monitored and compared across treatment groups.
-
Mechanistic studies were performed to assess changes in the tumor microenvironment, including T1IFN signaling.
-
Comparative Analysis with Other Mps1 Inhibitors
Given the sparse clinical data for this compound in combination with targeted therapies, examining other Mps1 inhibitors can provide valuable insights into the potential of this drug class.
| Inhibitor | Combination Agent | Cancer Type | Study Phase | Key Efficacy Findings |
| This compound | Radiotherapy | Triple-Negative Breast Cancer (TNBC) | Preclinical | Enhanced radiosensitivity and potentiated anti-tumoral immunity.[5] |
| Luvixasertib (CFI-402257) | Fulvestrant | ER+/HER2- Advanced Breast Cancer | Phase 1/2 (NCT05251714) | Ongoing study to evaluate safety and efficacy.[6][7] |
| Luvixasertib (CFI-402257) | Duvelisib (PI3K inhibitor) | T-Cell Lymphoma | Preclinical | Exerted synergistic anti-tumor effects.[8] |
| MPS1-IN-3 | Vincristine | Glioblastoma | Preclinical | Increased aneuploidy, augmented cell death, and prolonged survival in orthotopic mouse models.[9][10] |
| CCT289346 | Paclitaxel | Various Solid Tumors | Phase 1 (NCT03328494) | 8 partial responses out of 35 evaluable patients in four different tumor types.[11] |
Signaling Pathways and Experimental Workflows
Mps1/TTK Signaling Pathway in Mitosis
The following diagram illustrates the central role of Mps1/TTK in the spindle assembly checkpoint (SAC), which is crucial for accurate chromosome segregation during mitosis. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and cell death in cancer cells.
Caption: Mps1/TTK signaling in the spindle assembly checkpoint.
Preclinical Experimental Workflow for Combination Therapy
The diagram below outlines a typical workflow for a preclinical study evaluating an Mps1 inhibitor in combination with another therapeutic agent.
References
- 1. Clinical Trial: NCT02138812 - My Cancer Genome [mycancergenome.org]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical Oncology | Study 16804 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. News - luvixasertib (CFI-402257) - LARVOL VERI [veri.larvol.com]
- 9. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of Empesertib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Empesertib (BAY 1161909) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also builds a foundation of trust and reliability in experimental practices. This guide provides essential safety and logistical information for the proper disposal of this compound, a potent Mps1 kinase inhibitor.
Core Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar chemical compounds recommends a comprehensive approach to safety.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Face Protection: In cases of potential splashing, a face shield is recommended.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1]
Contaminated clothing should be removed and washed before reuse.[1]
Quantitative Safety and Handling Data Summary
While specific quantitative disposal data for this compound is not publicly available, the following table summarizes key handling and storage information derived from supplier data sheets.
| Parameter | Value | Source |
| Purity | 99.22% | MedchemExpress[2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | MedchemExpress[2] |
| Appearance | Solid | MedchemExpress[2] |
| Solubility (in DMSO) | 10 mM * 1 mL | MedchemExpress[2] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with other potent kinase inhibitors, must comply with local, regional, and national regulations for hazardous waste.[3][4] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4]
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, plates), and contaminated PPE.
- Segregate this compound waste from non-hazardous laboratory waste.
2. Containment of Solid Waste:
- Place solid this compound waste, including contaminated consumables, into a designated, leak-proof, and clearly labeled hazardous waste container.
- The container should be marked with "Hazardous Waste" and the chemical name "this compound."
3. Management of Liquid Waste:
- Collect liquid waste containing this compound in a sealed, shatter-resistant, and appropriately labeled container.
- Do not mix with other chemical waste streams unless compatibility has been confirmed.
- For spills, absorb the liquid with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material as solid hazardous waste.[1]
4. Decontamination:
- Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol or another suitable solvent.[1]
- Dispose of the cleaning materials as hazardous waste.
5. Storage Pending Disposal:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
- Ensure the storage area is locked up to prevent unauthorized access.[1]
6. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
- Ensure all documentation and labeling are complete and accurate according to regulatory requirements.
Experimental Protocols: Handling and Solution Preparation
While disposal protocols are procedural, the following experimental handling protocols are provided to ensure safety during the use of this compound, which in turn minimizes disposal risks.
Preparation of a 10 mM Stock Solution in DMSO:
-
Ensure you are working in a well-ventilated area and wearing the appropriate PPE.
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
